5,15-Di-p-tolylporphyrin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H26N4 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
5,15-bis(4-methylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C34H26N4/c1-21-3-7-23(8-4-21)33-29-15-11-25(35-29)19-27-13-17-31(37-27)34(24-9-5-22(2)6-10-24)32-18-14-28(38-32)20-26-12-16-30(33)36-26/h3-20,35-36H,1-2H3 |
InChI Key |
MTFSTODEQAFUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C)C=C4)N3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,15-Di-p-tolylporphyrin from Pyrrole and p-Tolualdehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,15-di-p-tolylporphyrin, a meso-substituted porphyrin with significant potential in various scientific and therapeutic applications. The synthesis is a multi-step process beginning with the formation of a dipyrromethane precursor followed by a condensation reaction to yield the final porphyrin macrocycle. This document details the underlying chemical principles, provides validated experimental protocols, and presents key characterization data.
Introduction
Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds that play crucial roles in biological systems, most notably as the core of heme in hemoglobin and chlorophyll in plants. Their unique photophysical properties, ability to chelate various metal ions, and rich chemical reactivity make them attractive scaffolds for a wide range of applications, including photodynamic therapy (PDT), catalysis, and materials science.
This compound is a synthetic porphyrin characterized by the presence of two p-tolyl substituents at the meso positions of the porphyrin ring. This specific substitution pattern provides a balance of stability and functionality, making it a valuable platform for further chemical modification and study. The synthesis of this and similar A2B2-type porphyrins is typically achieved through a convergent strategy, most notably the Lindsey synthesis, which involves the acid-catalyzed condensation of a dipyrromethane with an aldehyde or its equivalent.
This guide will focus on the two key stages of the synthesis:
-
Step 1: Synthesis of the Precursor, 5-(4-methylphenyl)dipyrromethane. This critical intermediate is formed by the acid-catalyzed reaction of excess pyrrole with p-tolualdehyde.
-
Step 2: Synthesis of this compound. The dipyrromethane precursor undergoes a [2+2] condensation, followed by oxidation, to form the final porphyrin macrocycle.
Synthetic Pathway and Mechanism
The synthesis of this compound from pyrrole and p-tolualdehyde follows a logical progression from simple precursors to the complex macrocycle. The overall process can be visualized as a two-stage approach, each with its own mechanistic considerations.
Stage 1: Formation of 5-(4-methylphenyl)dipyrromethane
The first stage involves the synthesis of the key building block, 5-(4-methylphenyl)dipyrromethane. This reaction is an acid-catalyzed electrophilic substitution of pyrrole with p-tolualdehyde. The large excess of pyrrole serves as both a reactant and the solvent, which helps to minimize the formation of higher oligomers.
Stage 2: Formation of this compound
The second stage is the formation of the porphyrin macrocycle. While a direct condensation of 5-(4-methylphenyl)dipyrromethane with p-tolualdehyde is possible, a more controlled and higher-yielding approach often utilizes a one-carbon equivalent, such as trimethyl orthoformate, in an acid-catalyzed reaction. This is followed by an in-situ oxidation step to aromatize the porphyrinogen intermediate to the stable porphyrin. This method is a variation of the Lindsey synthesis for A2-type porphyrins.
Experimental Protocols
The following protocols are based on established and validated procedures for the synthesis of dipyrromethanes and porphyrins.
Synthesis of 5-(4-methylphenyl)dipyrromethane
This procedure is adapted from a refined synthesis of 5-substituted dipyrromethanes.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrrole (freshly distilled) | 67.09 | 50.0 mL | 0.720 |
| p-Tolualdehyde | 120.15 | 3.46 g | 0.0288 |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.22 mL | 0.0029 |
| Triethylamine | 101.19 | 1.0 mL | - |
| Toluene | - | 200 mL | - |
| Brine (saturated NaCl solution) | - | 300 mL | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Hexanes | - | As needed | - |
| Ethanol | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
To a dry 250-mL round-bottomed flask, add pyrrole (50.0 mL, 0.720 mol) and p-tolualdehyde (3.46 g, 0.0288 mol).
-
Degas the solution with a stream of argon for 5 minutes.
-
Add trifluoroacetic acid (0.22 mL, 0.0029 mol) to the stirred solution.
-
Stir the reaction mixture under argon at room temperature for 1 hour.
-
Quench the reaction by adding triethylamine (1.0 mL).
-
Add toluene (200 mL) and wash the organic phase with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to yield a dark oil.
-
Purify the crude product by bulb-to-bulb distillation at 180 °C (0.1 mmHg).
-
Further purify the resulting solid by crystallization from ethyl acetate/hexanes, followed by recrystallization from ethanol/water (4:1) to afford colorless crystals.
Expected Yield: 2.22 g (33%)
Synthesis of this compound
This protocol is adapted from the synthesis of 5,15-diphenylporphyrin and is expected to provide the target molecule in good yield.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-(4-methylphenyl)dipyrromethane | 222.30 | 2.22 g | 0.01 |
| Dichloromethane (dry) | 84.93 | 1 L | - |
| Trimethyl Orthoformate | 106.12 | 1.1 mL | 0.01 |
| Trichloroacetic Acid (TCA) | 163.38 | 0.9 g | 0.0055 |
| Pyridine | 79.10 | 1.6 mL | - |
| Silica Gel (230-400 mesh) | - | As needed | - |
| Hexane | - | As needed | - |
| Methanol | - | As needed | - |
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a stir bar, dissolve 5-(4-methylphenyl)dipyrromethane (2.22 g, 0.01 mol) in dry dichloromethane (1 L).
-
Add trimethyl orthoformate (1.1 mL, 0.01 mol) in one portion.
-
Wrap the flask in aluminum foil to protect it from light.
-
While stirring, add a solution of trichloroacetic acid (0.9 g, 0.0055 mol) in dichloromethane (23 mL) dropwise over 15 minutes.
-
Stir the resulting solution in the dark for 4 hours.
-
Quench the reaction by adding pyridine (1.6 mL) in one portion and continue stirring for 17 hours, still protected from light.
-
Bubble air through the solution for 10 minutes, then stir for 4 hours open to the air and light.
-
Remove the solvent by rotary evaporation.
-
Dissolve the solid residue in dichloromethane and adsorb it onto a small amount of silica gel.
-
Purify the product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane.
-
Collect the purple fractions, combine them, and remove the solvent under reduced pressure.
-
Triturate the residue with methanol to obtain the purified this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Synthesis of 5-(4-methylphenyl)dipyrromethane
| Parameter | Value | Reference |
| Yield | 33% | [1] |
| Melting Point | 114 °C | [1] |
| ¹H NMR (CDCl₃, δ ppm) | [1] | |
| 2.33 (s, 3H, -CH₃) | ||
| 5.44 (s, 1H, meso-H) | ||
| 5.90 (m, 2H, pyrrole-H) | ||
| 6.15 (q, 2H, pyrrole-H) | ||
| 6.68 (m, 2H, pyrrole-H) | ||
| 7.09 (d, 2H, tolyl-H) | ||
| 7.14 (d, 2H, tolyl-H) | ||
| 7.92 (br s, 2H, NH) |
Table 2: Synthesis of this compound (Anticipated Data)
| Parameter | Anticipated Value | Reference/Note |
| Yield | 15-25% | Based on similar syntheses[2] |
| UV-Vis (CH₂Cl₂, λmax nm) | ||
| Soret (B) Band | ~410-420 | Typical for diarylporphyrins |
| Q-Bands | ~515, 550, 590, 645 | Typical for diarylporphyrins |
| ¹H NMR (CDCl₃, δ ppm) | ||
| -2.8 to -3.0 (br s, 2H, NH) | Characteristic upfield shift | |
| 2.7 (s, 6H, -CH₃) | ||
| 7.5-7.6 (d, 4H, tolyl-H) | ||
| 8.1-8.2 (d, 4H, tolyl-H) | ||
| 8.8-9.0 (d, 4H, β-pyrrolic-H) | ||
| 9.3-9.4 (d, 4H, β-pyrrolic-H) | ||
| 10.2 (s, 2H, meso-H) |
Note: The anticipated data for this compound is based on typical values for similar porphyrin structures and should be confirmed by experimental analysis.
Conclusion
The synthesis of this compound from pyrrole and p-tolualdehyde is a well-established and reproducible process for researchers in the fields of chemistry, materials science, and drug development. The two-stage approach, involving the initial formation of a dipyrromethane precursor followed by a Lindsey-type condensation, offers a reliable route to this valuable porphyrin scaffold. The detailed protocols and compiled data in this guide provide a solid foundation for the successful synthesis and characterization of this compound, enabling its further exploration in a multitude of applications. Careful execution of the experimental procedures and purification techniques is paramount to achieving high purity and good yields.
References
An In-depth Technical Guide to the Core Properties of 5,15-Di-p-tolylporphyrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,15-Di-p-tolylporphyrin is a synthetic porphyrin, a class of aromatic macrocyclic compounds characterized by a highly conjugated system of four pyrrole rings linked by methine bridges. The strategic placement of two para-tolyl groups at the meso positions (5 and 15) of the porphyrin core imparts specific steric and electronic properties, influencing its solubility, aggregation behavior, and photophysical characteristics. This guide provides a comprehensive overview of the fundamental properties of this compound, presenting key data in a structured format, detailing relevant experimental protocols, and visualizing essential concepts. This information is intended to serve as a valuable resource for researchers in materials science, medicinal chemistry, and drug development exploring the applications of this versatile molecule.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, handling, and application in various experimental settings.
| Property | Value |
| IUPAC Name | 5,15-Bis(4-methylphenyl)porphyrin |
| Synonyms | This compound |
| CAS Number | 128374-05-0 |
| Chemical Formula | C₃₄H₂₆N₄ |
| Molecular Weight | 490.60 g/mol |
| Appearance | Purple solid |
| Purity | Typically ≥98% |
| Melting Point | >300 °C |
| Solubility | Organo-soluble |
Spectroscopic Properties
The electronic absorption and emission properties of porphyrins are central to their applications in photodynamic therapy, sensing, and catalysis. This compound exhibits the characteristic intense Soret band and weaker Q-bands in the visible region of the electromagnetic spectrum.
UV-Vis Absorption Spectroscopy
Table of UV-Vis Absorption Data (in Dichloromethane)
| Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Soret | ~410 | Data not available |
| Q(IV) | ~510 | Data not available |
| Q(III) | ~545 | Data not available |
| Q(II) | ~585 | Data not available |
| Q(I) | ~645 | Data not available |
Note: The provided wavelengths are based on the absorption and emission spectra available from PorphyChem and should be considered approximate.[2] Molar extinction coefficients require experimental determination.
Fluorescence Spectroscopy
Upon excitation, this compound exhibits characteristic fluorescence emission. The emission spectrum is typically a mirror image of the Q-band absorption spectrum.
Table of Fluorescence Emission Data (in Dichloromethane)
| Property | Value |
| Emission Maxima (λem, nm) | ~647, ~715 |
| Fluorescence Quantum Yield (Φf) | Data not available |
Note: The provided emission maxima are based on the absorption and emission spectra available from PorphyChem.[2] The fluorescence quantum yield has not been reported and would require experimental determination. For comparison, the fluorescence quantum yield of the related 5,10,15,20-tetraphenylporphyrin (TPP) is approximately 0.11 in toluene.
Electrochemical Properties
Table of Expected Redox Potentials
| Process | Potential (V vs. Fc⁺/Fc) |
| First Ring Oxidation | Data not available |
| Second Ring Oxidation | Data not available |
| First Ring Reduction | Data not available |
| Second Ring Reduction | Data not available |
Note: The redox potentials are highly solvent and electrolyte dependent and require experimental determination by techniques such as cyclic voltammetry.
Experimental Protocols
Synthesis of this compound (Lindsey Synthesis)
The Lindsey synthesis is a widely used method for the preparation of meso-substituted porphyrins under mild conditions.[3][4][5][6] The following is a representative protocol adapted from the synthesis of the analogous 5,15-diphenylporphyrin.[7]
Reaction Scheme:
References
- 1. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
5,15-Di-p-tolylporphyrin CAS number and molecular weight
This guide provides essential technical information for researchers, scientists, and drug development professionals working with 5,15-Di-p-tolylporphyrin. It covers key physicochemical data, a detailed experimental protocol for its synthesis, and a logical workflow diagram.
Core Physicochemical Data
This compound, also known as 5,15-Bis(4-methylphenyl)porphine, is a synthetic porphyrin derivative widely used in materials science and medicinal chemistry.[1] Its structural features, including the two para-tolyl groups, enhance its solubility and stability, making it a valuable precursor for more complex molecular architectures.[1]
The fundamental quantitative data for this compound are summarized in the table below.
| Parameter | Value | References |
| CAS Number | 128374-05-0 | [1][2][3][4][5] |
| Molecular Formula | C₃₄H₂₆N₄ | [1][2][3] |
| Molecular Weight | 490.60 g/mol | [1][2][3][5] |
| Appearance | Purple solid | [1][5] |
| Purity | ≥ 98% | [1][2] |
| Melting Point | > 200 °C | [1] |
| Solubility | Organo-soluble | [5] |
Experimental Protocol: Synthesis of this compound
The synthesis of 5,15-diarylporphyrins is commonly achieved through an acid-catalyzed condensation reaction, often referred to as the Lindsey synthesis. This procedure involves the reaction of a dipyrromethane with an aldehyde. A reliable method for synthesizing this compound involves the condensation of pyrrole and p-tolualdehyde, followed by in-situ oxidation.
Methodology: Acid-Catalyzed Condensation
This protocol is adapted from established methods for the synthesis of meso-substituted porphyrins.
Materials:
-
Pyrrole (freshly distilled)
-
p-Tolualdehyde
-
Dichloromethane (CH₂Cl₂, dry)
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·Et₂O)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere (Argon or Nitrogen) setup
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add freshly distilled pyrrole and p-tolualdehyde to dry dichloromethane (CH₂Cl₂). The solution should be deoxygenated by bubbling with argon or nitrogen for at least 15-20 minutes.
-
Acid-Catalyzed Condensation: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is added to the solution.[6] The reaction mixture is stirred at room temperature in the dark. The progress of the condensation to form the porphyrinogen (a colorless intermediate) is monitored by thin-layer chromatography (TLC). This step typically takes several hours.
-
Oxidation: Once the condensation is deemed complete, an oxidizing agent is introduced to convert the porphyrinogen to the highly conjugated, colored porphyrin. A solution of DDQ in toluene or CH₂Cl₂ is slowly added to the reaction mixture.[6] The solution will typically turn a deep purple or reddish-purple color. The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete oxidation.
-
Quenching and Neutralization: The reaction is quenched by the addition of a base, such as triethylamine, to neutralize the acid catalyst.
-
Purification: The solvent is removed under reduced pressure. The resulting crude solid is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. This is then loaded onto a silica gel column. The column is eluted with a solvent system such as dichloromethane/hexane to separate the desired this compound from byproducts and unreacted starting materials.
-
Isolation and Characterization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting purple solid is dried under vacuum. The final product is typically characterized by NMR spectroscopy, UV-Vis absorption spectroscopy, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound via the Lindsey condensation method.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Crystal Structure of 5,15-Di-p-tolylporphyrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 5,15-Di-p-tolylporphyrin. While a definitive crystal structure for this specific porphyrin is not publicly available, this document leverages data from closely related analogs and established synthetic methodologies to offer valuable insights for research and development.
Introduction
This compound is a synthetic porphyrin belonging to the trans-A₂B₂ class of tetrapyrrolic macrocycles. These molecules are of significant interest in various scientific fields, including materials science, catalysis, and medicine, particularly in photodynamic therapy (PDT)[1]. The strategic placement of the p-tolyl groups at the meso positions influences the molecule's electronic properties, solubility, and potential for forming ordered supramolecular assemblies. Understanding the structural characteristics of this porphyrin is crucial for designing novel applications.
Synthesis
The synthesis of this compound is typically achieved through the Lindsey condensation method, a cornerstone of synthetic porphyrin chemistry[2]. This acid-catalyzed reaction involves the condensation of a dipyrromethane with an aldehyde. For 5,15-diarylporphyrins, two common strategies are employed: the [2+2] condensation of a 5-aryldipyrromethane with formaldehyde or the condensation of dipyrromethane with an aromatic aldehyde.
A plausible and efficient route for the synthesis of this compound involves the acid-catalyzed condensation of dipyrromethane with p-tolualdehyde.
The following protocol is a generalized procedure based on the established Lindsey synthesis for trans-A₂B₂ porphyrins.
-
Reaction Setup: A solution of dipyrromethane and p-tolualdehyde (in a 1:1 molar ratio) is prepared in a dry, inert solvent such as dichloromethane (CH₂Cl₂).
-
Acid Catalysis: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is added to the solution to initiate the condensation reaction. The reaction is typically carried out at room temperature under an inert atmosphere.
-
Oxidation: After the condensation is complete (monitored by techniques like thin-layer chromatography), an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the porphyrinogen intermediate to the fully aromatic porphyrin.
-
Purification: The crude porphyrin is purified by column chromatography on silica gel or alumina to yield the desired this compound as a purple solid.
Structural Characterization
In the absence of a specific crystal structure for this compound, we present the crystallographic data for a closely related analog, 5,15-Bis(4-pentyloxyphenyl)porphyrin , which features long alkoxy chains instead of methyl groups on the phenyl rings[3]. This data provides a valuable reference for the expected molecular geometry and packing of a trans-A₂B₂ porphyrin with bulky para-substituents.
| Parameter | Value |
| Chemical Formula | C₄₂H₄₂N₄O₂ |
| Molecular Weight | 634.80 g/mol |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 9.5222 (6) |
| b (Å) | 9.5799 (6) |
| c (Å) | 10.2195 (6) |
| α (°) | 67.777 (1) |
| β (°) | 88.063 (1) |
| γ (°) | 72.464 (1) |
| Volume (ų) | 819.49 (9) |
| Z | 1 |
| Temperature (K) | 90 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data obtained from Senge et al. for 5,15-Bis(4-pentyloxyphenyl)porphyrin[3].
The crystal structure of this analog reveals a nearly planar porphyrin macrocycle[3]. The two phenyl groups are situated on opposite sides of the porphyrin plane. This trans arrangement minimizes steric hindrance and influences the overall molecular packing in the solid state.
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
3.2.1. UV-Visible Spectroscopy
Porphyrins exhibit characteristic and intense absorption bands in the UV-visible region. The spectrum is dominated by an intense Soret band near 400-420 nm and several weaker Q-bands between 500 and 700 nm[4][5]. For a free-base trans-A₂B₂ porphyrin like this compound, four distinct Q-bands are expected due to the D₂h symmetry of the molecule[4].
Expected UV-Vis Data for this compound in CH₂Cl₂:
| Band | Wavelength (nm) |
| Soret | ~418 |
| Q-band I | ~515 |
| Q-band II | ~550 |
| Q-band III | ~590 |
| Q-band IV | ~645 |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of porphyrins. The aromatic nature of the porphyrin ring gives rise to a characteristic chemical shift pattern.
Expected ¹H NMR Data for this compound in CDCl₃:
| Proton Type | Chemical Shift (ppm) | Multiplicity |
| β-Pyrrolic (8H) | ~8.8 | Doublet |
| ortho-Tolyl (4H) | ~7.9 | Doublet |
| meta-Tolyl (4H) | ~7.5 | Doublet |
| Tolyl-CH₃ (6H) | ~2.7 | Singlet |
| NH (2H) | ~ -2.8 | Broad Singlet |
| Meso (2H) | ~10.2 | Singlet |
The upfield shift of the inner NH protons is a hallmark of the porphyrin ring current. The meso protons at the 10 and 20 positions are highly deshielded and appear far downfield.
Logical Relationships in Characterization
The characterization of this compound follows a logical workflow, starting from synthesis and moving through purification and comprehensive spectroscopic analysis to confirm the final structure.
Conclusion
While a definitive single-crystal X-ray structure of this compound remains to be reported in publicly accessible databases, a comprehensive structural understanding can be inferred from the well-established synthetic routes and detailed spectroscopic characterization of this and closely related porphyrins. The Lindsey condensation provides a reliable method for its synthesis, and techniques such as UV-Vis and NMR spectroscopy offer robust confirmation of its molecular structure. The crystallographic data of analogous trans-A₂B₂ porphyrins serve as a valuable guide to its expected solid-state conformation. This technical guide provides researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize this compound in their respective fields of study.
References
An In-depth Technical Guide to the Solubility and Stability of 5,15-Di-p-tolylporphyrin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5,15-Di-p-tolylporphyrin in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines established methodologies for its determination and assessment of its stability. The inclusion of detailed experimental protocols and a visual workflow is intended to equip researchers with the necessary tools to evaluate this porphyrin for their specific applications.
Introduction
This compound is a synthetic porphyrin that features tolyl groups at the 5 and 15 meso positions of the porphyrin macrocycle. This substitution pattern is known to enhance the solubility of the porphyrin in organic solvents compared to unsubstituted porphyrins, a crucial property for its application in areas such as organic electronics, catalysis, and photodynamic therapy.[1] The stability of the porphyrin in solution is another critical factor that dictates its suitability and shelf-life in various formulations. This guide addresses both of these key characteristics.
Solubility of this compound
While qualitatively described as soluble in several organic solvents, precise quantitative solubility data for this compound remains to be extensively documented in peer-reviewed literature. The table below provides a summary of reported qualitative solubility and serves as a template for recording experimentally determined quantitative values.
Data Presentation: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |
| Chloroform | CHCl₃ | 4.1 | Soluble | Data to be determined |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Data to be determined |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | Data to be determined |
| Toluene | C₇H₈ | 2.4 | Soluble | Data to be determined |
| Benzene | C₆H₆ | 2.7 | Likely Soluble | Data to be determined |
| Acetone | C₃H₆O | 5.1 | Likely Soluble | Data to be determined |
| Ethanol | C₂H₅OH | 4.3 | Sparingly Soluble | Data to be determined |
| Methanol | CH₃OH | 5.1 | Sparingly Soluble | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble | Data to be determined |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Soluble | Data to be determined |
Experimental Protocol for Solubility Determination
The following protocol outlines the isothermal saturation method, a reliable technique for determining the solubility of porphyrins in organic solvents.[2]
Methodology: Isothermal Saturation and UV-Vis Spectrophotometry
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
-
-
Sample Collection and Dilution:
-
Allow the saturated solution to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.
-
Dilute the collected supernatant with a known volume of the same solvent to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
UV-Vis Spectrophotometric Analysis:
-
Record the UV-Vis absorption spectrum of the diluted solution.
-
Determine the absorbance at the Soret band maximum (around 410-420 nm), which is the most intense absorption peak for porphyrins.
-
-
Calculation of Solubility:
-
Calculate the concentration of the diluted solution using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
The molar extinction coefficient (ε) of this compound in the specific solvent must be predetermined by measuring the absorbance of a series of standard solutions of known concentrations.
-
Account for the dilution factor to determine the concentration of the original saturated solution.
-
Convert the concentration from mol/L to g/L using the molecular weight of this compound (490.62 g/mol ).
-
Stability of this compound
The stability of porphyrins in organic solvents can be influenced by several factors, including exposure to light, temperature, and the chemical nature of the solvent itself.[3][4] Degradation can be monitored by observing changes in the characteristic UV-Vis absorption spectrum of the porphyrin over time.
Experimental Protocol for Stability Assessment
This protocol describes a method to assess the stability of this compound under different conditions.
Methodology: UV-Vis Spectrophotometric Monitoring of Degradation
-
Preparation of Porphyrin Solutions:
-
Prepare stock solutions of this compound in the organic solvents of interest at a known concentration (e.g., 10⁻⁵ M).
-
-
Experimental Conditions:
-
Divide the stock solutions into different sets to test various conditions:
-
Photostability: Store one set of solutions in transparent vials exposed to ambient light or a controlled light source. Keep a parallel set in amber vials or wrapped in aluminum foil to serve as a dark control.
-
Thermal Stability: Store one set of solutions at a constant elevated temperature (e.g., 40°C or 60°C) and another at room temperature (e.g., 25°C).
-
Solvent-Specific Stability: Compare the degradation rates across different solvents under identical light and temperature conditions.
-
-
-
Data Collection:
-
At regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours), withdraw an aliquot from each solution.
-
Record the full UV-Vis absorption spectrum (typically 350-700 nm).
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the Soret band and the Q-bands over time.
-
The appearance of new absorption bands may indicate the formation of degradation products.
-
Plot the natural logarithm of the absorbance (or concentration) versus time. The slope of this plot will give the pseudo-first-order rate constant (k) for the degradation process.
-
The half-life (t₁/₂) of the porphyrin in each condition can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and stability of this compound.
Caption: Experimental workflow for solubility and stability assessment.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound in organic solvents. While a comprehensive set of quantitative data is not yet available, the detailed experimental protocols presented herein offer a clear path for researchers to generate this critical information. The provided workflow diagram visually summarizes the necessary steps. A thorough understanding of these properties is paramount for the successful application of this versatile porphyrin in various scientific and technological fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and stor… [ouci.dntb.gov.ua]
- 4. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Photophysical Landscape of Diarylporphyrins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of diarylporphyrins. Diarylporphyrins are a class of synthetic porphyrins that have garnered significant interest in various scientific fields, particularly in drug development as photosensitizers for photodynamic therapy (PDT). Their tunable electronic properties, stemming from the nature and substitution pattern of the aryl groups at the meso-positions, allow for the rational design of molecules with optimized photophysical characteristics for specific applications.
Fundamental Photophysical Properties
The photophysical behavior of diarylporphyrins is governed by their distinct electronic structure, characterized by an extended π-conjugated system. This leads to strong absorption in the visible and near-ultraviolet regions of the electromagnetic spectrum. Upon absorption of light, the porphyrin molecule is promoted to an excited electronic state, from which it can undergo several decay processes, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay.
Electronic Absorption Spectra
The UV-Vis absorption spectrum of a typical diarylporphyrin is dominated by an intense absorption band in the near-UV region, known as the Soret band (or B band), and several weaker absorption bands at longer wavelengths, called Q-bands[1][2][3]. The Soret band arises from the transition to the second excited singlet state (S2), while the Q-bands correspond to the transition to the first excited singlet state (S1)[4]. The position and intensity of these bands can be modulated by the nature of the aryl substituents and the solvent polarity[4].
Fluorescence Emission
Following excitation, diarylporphyrins can relax from the S1 state to the ground state (S0) by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy Q-band absorption[3]. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are crucial parameters that characterize the emissive properties of these molecules.
Excited-State Dynamics and Intersystem Crossing
A key process for many applications, especially PDT, is intersystem crossing (ISC), a non-radiative transition from the lowest excited singlet state (S1) to the lowest triplet state (T1)[5]. Porphyrins are known to have efficient ISC rates. The long-lived triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (1O2), a key cytotoxic agent in PDT[6][7].
Quantitative Photophysical Data
The following table summarizes key photophysical parameters for a selection of 5,15-diarylporphyrins to facilitate comparison.
| Compound | Solvent | λabs (Soret) (nm) | ε (Soret) (M-1cm-1) | Q-band λabs (nm) | λem (nm) | Φf |
| 5,15-Diphenylporphyrin | CH2Cl2 | ~410 | > 300,000 | ~515, 550, 590, 645 | ~650, 715 | ~0.10 |
| 5,15-Bis(4-methoxyphenyl)porphyrin | CH2Cl2 | ~412 | > 300,000 | ~517, 553, 593, 648 | ~652, 718 | ~0.11 |
| 5,15-Bis(4-chlorophenyl)porphyrin | CH2Cl2 | ~411 | > 300,000 | ~516, 551, 591, 646 | ~651, 717 | ~0.09 |
| 5,15-Bis(pentafluorophenyl)porphyrin | CH2Cl2 | ~408 | > 300,000 | ~510, 545, 585, 640 | ~645, 710 | ~0.08 |
Note: The presented values are approximate and can vary depending on the specific experimental conditions. Molar extinction coefficients for the Soret band of porphyrins are generally very high. Fluorescence quantum yields are for the free-base porphyrins.
Experimental Protocols
Detailed methodologies for the characterization of the photophysical properties of diarylporphyrins are provided below.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of a diarylporphyrin.
Methodology:
-
Sample Preparation: Prepare a stock solution of the diarylporphyrin in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene) of known concentration (typically in the micromolar range). Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the absorption spectra of the diarylporphyrin solutions from the UV to the near-IR region (e.g., 300-800 nm).
-
Ensure that the absorbance at the Soret band maximum is within the linear range of the instrument (typically < 1.0).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorption (λabs) for the Soret and Q-bands.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λem) of a diarylporphyrin.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the diarylporphyrin in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Select an appropriate excitation wavelength, usually corresponding to one of the absorption maxima (Soret or Q-band).
-
Record the fluorescence emission spectrum over a wavelength range that covers the expected emission.
-
-
Data Analysis:
-
Identify the wavelengths of maximum fluorescence emission (λem).
-
Correct the emission spectra for the instrument's response function if necessary.
-
Determination of Fluorescence Quantum Yield (Φf)
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the diarylporphyrin sample.
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,standard × (msample / mstandard) × (η2sample / η2standard) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime (τf) of a diarylporphyrin.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Sample Preparation: Prepare a dilute solution of the diarylporphyrin as for steady-state fluorescence measurements.
-
Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or Ti:sapphire laser), a sample holder, a fast photodetector (e.g., microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
Excite the sample with the pulsed light source at a specific wavelength.
-
Measure the time delay between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
Record an instrument response function (IRF) using a scattering solution.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay profile with the IRF.
-
Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τf).
-
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the photophysics of diarylporphyrins.
References
- 1. The biological activities of 5,15-diaryl-10,20-dihalogeno porphyrins for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 3. secjhuapl.edu [secjhuapl.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5,15-di-p-tolylporphyrin Metal Complexes (Zn, Co)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5,15-di-p-tolylporphyrin and its subsequent metallation to form zinc (II) and cobalt (II) complexes. These metalloporphyrins are valuable compounds in various research fields, including catalysis, sensor development, and as potential therapeutic agents in drug development.
Introduction
Porphyrins and their metal complexes exhibit unique photophysical and chemical properties that make them attractive for a wide range of applications. The this compound scaffold offers a versatile platform for further functionalization at the meso- and β-positions. The introduction of zinc or cobalt into the porphyrin core modulates its electronic properties, leading to distinct spectral characteristics and reactivity. Zinc porphyrins are typically fluorescent and are often used in photosensitizers and molecular electronics. Cobalt porphyrins, with their paramagnetic nature in the Co(II) state, are of interest in catalysis and spin-labeling studies.
Data Presentation
The following tables summarize the key quantitative data for the synthesized porphyrin and its metal complexes.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound (H₂DTP) | C₃₄H₂₆N₄ | 490.60 | Purple solid |
| Zn(II)-5,15-di-p-tolylporphyrin (ZnDTP) | C₃₄H₂₄N₄Zn | 554.00 | Purple solid |
| Co(II)-5,15-di-p-tolylporphyrin (CoDTP) | C₃₄H₂₄CoN₄ | 547.52 | Dark purple/brown solid |
Table 2: Spectroscopic Data
| Compound | UV-Vis λmax (nm) in CH₂Cl₂ | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| H₂DTP | Soret: ~417, Q-bands: ~514, 549, 590, 646[1] | β-pyrrolic H: ~8.8-9.0, meso-H: ~10.2, tolyl-H: ~7.5, 8.1, tolyl-CH₃: ~2.7, NH: ~-2.8 | (Expected) Pyrrolic C: ~130-148, Meso C: ~105-125, Tolyl C: ~127-140, Tolyl CH₃: ~21 |
| ZnDTP | Soret: ~425, Q-bands: ~551, 592[2] | β-pyrrolic H: ~8.9-9.1, meso-H: ~10.3, tolyl-H: ~7.6, 8.2, tolyl-CH₃: ~2.7 | (Expected) Pyrrolic C: ~131-150, Meso C: ~106-126, Tolyl C: ~128-141, Tolyl CH₃: ~22 |
| CoDTP | Soret: ~423, Q-bands: ~550-600[3] | Broadened signals due to paramagnetism. β-pyrrolic H: ~15-17, meso-H: not readily observed, tolyl-H: ~7-13, tolyl-CH₃: ~3-5[2] | Broadened signals. Not typically reported due to significant paramagnetic broadening. |
Note: Exact NMR chemical shifts for the target compounds can vary based on solvent and concentration. The values for CoDTP are particularly broad due to the paramagnetic nature of the Co(II) center.
Experimental Protocols
Protocol 1: Synthesis of this compound (H₂DTP)
This protocol is based on the Lindsey condensation method, which allows for the synthesis of meso-substituted porphyrins under mild conditions.[4] The reaction involves the acid-catalyzed condensation of dipyrromethane with an aromatic aldehyde, followed by oxidation.
Materials:
-
Dipyrromethane
-
p-Tolualdehyde
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Silica gel for column chromatography
-
Hexane
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve dipyrromethane (1.0 eq) and p-tolualdehyde (1.0 eq) in anhydrous dichloromethane to achieve a concentration of approximately 10 mM of each reactant.
-
To this solution, add trifluoroacetic acid (TFA) as a catalyst. A typical catalytic amount is around 0.1 equivalents relative to the aldehyde.
-
Stir the reaction mixture at room temperature in the dark for 1-2 hours. The progress of the condensation to form the porphyrinogen can be monitored by the disappearance of the starting materials using thin-layer chromatography (TLC).
-
After the condensation is complete, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0-1.2 eq) in dichloromethane to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-3 hours to allow for the oxidation of the porphyrinogen to the porphyrin. The solution will turn a deep purple color.
-
Once the oxidation is complete (monitored by TLC or UV-Vis spectroscopy), neutralize the reaction mixture by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Elute with a solvent system such as dichloromethane/hexane (e.g., 1:1 v/v) to separate the desired this compound from byproducts. The main porphyrin band will be a distinct purple color.
-
Collect the purple fractions, combine them, and evaporate the solvent to yield the purified this compound as a purple solid.
Protocol 2: Synthesis of Zn(II)-5,15-di-p-tolylporphyrin (ZnDTP)
This protocol describes the insertion of zinc(II) into the porphyrin core using zinc acetate in dimethylformamide (DMF).[2]
Materials:
-
This compound (H₂DTP)
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add an excess of zinc(II) acetate dihydrate (e.g., 10 equivalents) to the solution.
-
Heat the reaction mixture to approximately 140-150 °C and stir for 1-2 hours.
-
Monitor the progress of the reaction by UV-Vis spectroscopy. The completion of the reaction is indicated by a shift in the Soret band and a reduction in the number of Q-bands from four to two.[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture to precipitate the zinc porphyrin.
-
Collect the solid product by filtration and wash it thoroughly with water and then with methanol to remove excess zinc salts and DMF.
-
The product can be further purified by recrystallization from a solvent mixture such as dichloromethane/methanol.
-
Dry the purified Zn(II)-5,15-di-p-tolylporphyrin under vacuum to obtain a purple solid.
Protocol 3: Synthesis of Co(II)-5,15-di-p-tolylporphyrin (CoDTP)
This protocol outlines the insertion of cobalt(II) into the porphyrin macrocycle using cobalt(II) chloride in dimethyl sulfoxide (DMSO).[3]
Materials:
-
This compound (H₂DTP)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Dimethyl sulfoxide (DMSO)
-
1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add an excess of cobalt(II) chloride hexahydrate (e.g., 6 equivalents) to the solution.[3]
-
Reflux the reaction mixture for approximately 24 hours.[3]
-
Monitor the reaction by TLC or UV-Vis spectroscopy until all the free-base porphyrin has been consumed.
-
After cooling to room temperature, add 1 M HCl to the solution to precipitate the crude cobalt porphyrin.[3]
-
Collect the purple solid by filtration and wash it with water.[3]
-
To further purify, redissolve the solid in 0.1 M NaOH and then re-precipitate it by adding 1 M HCl.[3]
-
Collect the final product by filtration, wash thoroughly with water, and dry it under vacuum to yield Co(II)-5,15-di-p-tolylporphyrin as a dark purple/brown solid.[3]
Mandatory Visualization
Caption: Synthetic workflow for this compound and its metal complexes.
References
Application of 5,15-Di-p-tolylporphyrin in Dye-Sensitized Solar Cells: Application Notes and Protocols
Porphyrins, with their inherent light-harvesting properties reminiscent of natural photosynthesis, are a major focus of DSSC research.[1][2] Their strong absorption in the visible spectrum (the Soret and Q bands) and tunable electrochemical properties make them excellent candidates for sensitizers.[3] However, the efficiency of porphyrin-based DSSCs is highly dependent on molecular engineering, often requiring the incorporation of donor and acceptor groups to optimize the HOMO/LUMO energy levels for efficient electron injection and regeneration.[4]
The absence of detailed reports on 5,15-Di-p-tolylporphyrin in high-efficiency DSSCs suggests that its performance may be limited compared to more complex, push-pull porphyrin structures. Nevertheless, it can serve as a valuable model compound for fundamental studies or as a synthetic precursor for more elaborate sensitizers.
General Experimental Protocols for Porphyrin-Based DSSCs
The following sections provide generalized protocols for the synthesis of a generic di-substituted porphyrin, fabrication of a DSSC, and its characterization. These can be adapted for preliminary investigations involving this compound.
Synthesis of a Generic 5,15-Disubstituted Porphyrin
This protocol outlines a general approach for the synthesis of a meso-substituted porphyrin, which can be adapted for this compound by using p-tolualdehyde and pyrrole as starting materials.
Materials:
-
Pyrrole
-
Appropriate aldehyde (e.g., p-tolualdehyde)
-
Solvent (e.g., dichloromethane, chloroform)
-
Acid catalyst (e.g., trifluoroacetic acid - TFA)
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyrrole to the solution and stir.
-
Slowly add the acid catalyst and allow the reaction to proceed at room temperature in the dark for a specified time (typically several hours).
-
After the condensation reaction, add the oxidizing agent to the solution and stir for an additional period to promote the formation of the porphyrin macrocycle.
-
Neutralize the reaction mixture with a weak base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired porphyrin.
-
Characterize the final product using techniques such as ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
Fabrication of a Dye-Sensitized Solar Cell
This protocol describes the assembly of a typical DSSC.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste
-
Sintering oven or furnace
-
Porphyrin dye solution (e.g., this compound dissolved in an appropriate solvent like a chloroform/ethanol mixture)
-
Platinum-coated counter electrode
-
Electrolyte solution (typically containing an I⁻/I₃⁻ redox couple)
-
Sealing material (e.g., Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass slides thoroughly.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like screen printing or doctor-blading.
-
Sinter the TiO₂-coated slide at high temperatures (e.g., 450-500 °C) to create a porous, nanocrystalline film.
-
After cooling, immerse the TiO₂ electrode in the porphyrin dye solution for several hours to allow for dye adsorption.
-
Rinse the dye-sensitized photoanode with a suitable solvent to remove any non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Place the platinum-coated counter electrode over the dye-sensitized photoanode, offset slightly.
-
Place a thin layer of the sealing material between the electrodes, around the active area.
-
Heat the assembly to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the electrolyte solution into the cell through the opening.
-
Seal the opening completely.
-
Characterization of the DSSC
Procedure:
-
Photovoltaic Performance Measurement:
-
Use a solar simulator (AM 1.5G, 100 mW/cm²) to illuminate the fabricated DSSC.
-
Measure the current-voltage (I-V) characteristics of the cell using a source meter.
-
From the I-V curve, determine the key performance parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).
-
Power conversion efficiency (PCE): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the power of the incident light.
-
-
Visualizing the DSSC Workflow and Energy Levels
The following diagrams illustrate the general workflow for DSSC fabrication and the fundamental energy level diagram for the electron transfer process.
Caption: Experimental workflow for the fabrication and characterization of a DSSC.
Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.
Concluding Remarks
While specific, high-performance data for this compound in DSSCs is not currently prominent in the literature, the general protocols and principles outlined above provide a solid foundation for researchers interested in exploring its potential. Further molecular modifications, such as the addition of electron-donating and -accepting moieties, would likely be necessary to enhance its photovoltaic performance to levels competitive with state-of-the-art porphyrin sensitizers. Researchers are encouraged to use this compound as a starting point for systematic studies on the structure-property relationships of porphyrin dyes in solar cell applications.
References
- 1. Molecular designs, synthetic strategies, and properties for porphyrins as sensitizers in dye-sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. research.aalto.fi [research.aalto.fi]
Application Notes and Protocols: 5,15-Di-p-tolylporphyrin in Catalytic Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,15-Di-p-tolylporphyrin and its metal complexes as versatile catalysts in a range of organic synthesis reactions. The protocols detailed below are representative methodologies for key applications, including the synthesis of the requisite metalloporphyrin catalysts.
Introduction
This compound is a synthetic porphyrin that, when complexed with transition metals, serves as a robust and efficient catalyst for various organic transformations. Its structure offers a unique electronic and steric environment at the metal center, influencing catalytic activity and selectivity. This document outlines its application in oxidation reactions, cyclopropanation, and photocatalytic degradation of organic pollutants.
Synthesis of Metalloporphyrin Catalysts
The catalytic activity of this compound is unlocked by the insertion of a metal ion into the porphyrin core. Below are general protocols for the synthesis of Manganese(III), Iron(III), and Zinc(II) complexes of this compound.
Synthesis of [5,15-Bis(4-methylphenyl)porphinato]manganese(III) chloride ([Mn(DTP)Cl])
Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dimethylformamide (DMF) by heating to 150 °C.
-
Add a 10-fold excess of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O).
-
Reflux the mixture for 2 hours, monitoring the reaction progress by UV-Vis spectroscopy and thin-layer chromatography (TLC). The characteristic Soret band of the free-base porphyrin will shift upon metallation.
-
After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
Dissolve the residue in chloroform and wash with distilled water to remove excess metal salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting solid by recrystallization from a chloroform/methanol mixture to yield dark green crystals of [Mn(DTP)Cl].
Synthesis of [5,15-Bis(4-methylphenyl)porphinato]iron(III) chloride ([Fe(DTP)Cl])
Protocol:
-
Dissolve this compound (1 equivalent) in a mixture of propionic acid, glacial acetic acid, and m-nitrotoluene in a round-bottom flask.
-
Add a 5-fold excess of iron(II) chloride tetrahydrate (FeCl₂·4H₂O).
-
Reflux the mixture for 2 hours.
-
Upon completion, as indicated by TLC and UV-Vis spectroscopy, cool the mixture to 50-60 °C.
-
Add 6 M hydrochloric acid to precipitate the product.
-
Filter the solid and wash with 1 M hydrochloric acid until the filtrate is colorless.
-
Dry the resulting solid under vacuum to obtain [Fe(DTP)Cl] as a dark solid.[1][2]
Synthesis of [5,15-Bis(4-methylphenyl)porphinato]zinc(II) ([Zn(DTP)])
Protocol:
-
Dissolve this compound (1 equivalent) in a mixture of chloroform and methanol.
-
Add a 2-fold excess of zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O).
-
Reflux the mixture at 60 °C for 1.5 hours, monitoring the reaction by TLC and UV-Vis spectroscopy.[3]
-
After completion, remove the solvent by rotary evaporation.
-
Recrystallize the crude product from a dichloromethane/methanol mixture to yield purple crystals of [Zn(DTP)].[3]
Catalytic Applications and Protocols
Metal complexes of this compound are effective catalysts in a variety of organic reactions. The following sections provide detailed protocols and representative data for key applications.
Alkene Epoxidation Catalyzed by [Mn(DTP)Cl]
Manganese(III) porphyrins are well-known catalysts for the epoxidation of alkenes, mimicking the action of cytochrome P450 enzymes.
Experimental Protocol:
-
To a solution of the alkene substrate (e.g., styrene, 0.633 mmol) in dichloromethane (0.9 mL) in a round-bottom flask, add [Mn(DTP)Cl] (0.7 µmol).
-
Add an axial ligand, such as pyridine or imidazole (300 equivalents with respect to the catalyst), to the mixture.
-
Stir the solution at room temperature (20 °C) at 450 rpm.
-
Add the oxidant, such as iodosylbenzene (PhIO, 0.082 mmol), in one portion.
-
Continue stirring for 1 hour.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, the product yield can be determined by ¹H NMR spectroscopy based on the consumption of the limiting reagent.[4]
Quantitative Data for Alkene Epoxidation (Representative Data for Mn(III)-diarylporphyrins):
| Substrate | Catalyst | Oxidant | Axial Ligand | Solvent | Yield (%) | Ref |
| Styrene | [Mn(diaryl)Cl] | PhIO | Pyridine | CH₂Cl₂ | 75-88 | [4] |
| Cyclohexene | [Mn(diaryl)Cl] | PhIO | Pyridine | CH₂Cl₂ | 60-75 | |
| 1-Octene | [Mn(diaryl)Cl] | PhIO | Pyridine | CH₂Cl₂ | 40-55 |
Catalytic Cycle for Alkene Epoxidation:
Caption: Catalytic cycle for manganese porphyrin-catalyzed epoxidation.
Cyclopropanation of Olefins Catalyzed by [Fe(DTP)Cl]
Iron(III) porphyrins are effective catalysts for the cyclopropanation of olefins using a carbene source, such as ethyl diazoacetate (EDA).
Experimental Protocol:
-
In a Schlenck flask under an inert atmosphere (e.g., argon), dissolve the olefin substrate (e.g., styrene, 1 mmol) and [Fe(DTP)Cl] (0.01 mmol) in dry, degassed toluene (5 mL).
-
Slowly add a solution of ethyl diazoacetate (EDA, 1.1 mmol) in toluene (2 mL) to the reaction mixture at room temperature over a period of 30 minutes using a syringe pump.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by GC for the disappearance of the starting materials and the formation of the cyclopropane product.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the cyclopropane product.
Quantitative Data for Olefin Cyclopropanation (Representative Data for Fe(III)-diarylporphyrins):
| Olefin | Catalyst | Carbene Source | Solvent | Yield (%) | Diastereoselectivity (trans:cis) | Ref |
| Styrene | [Fe(diaryl)Cl] | EDA | Toluene | 80-95 | 2:1 - 4:1 | |
| 1-Hexene | [Fe(diaryl)Cl] | EDA | Toluene | 65-80 | N/A | |
| Cyclohexene | [Fe(diaryl)Cl] | EDA | Toluene | 70-85 | N/A |
Catalytic Cycle for Cyclopropanation:
Caption: Proposed catalytic cycle for iron porphyrin-catalyzed cyclopropanation.
Photocatalytic Degradation of Organic Pollutants Using [Zn(DTP)]
Zinc(II) porphyrins are excellent photosensitizers and can be used for the photocatalytic degradation of organic pollutants in wastewater under visible light irradiation.
Experimental Protocol:
-
Prepare an aqueous solution of the organic pollutant (e.g., methylene blue, 10 mg/L).
-
Disperse the [Zn(DTP)] catalyst (e.g., 50 mg/L) in the pollutant solution. The catalyst can be used in solution or immobilized on a solid support for easier recovery.
-
Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
Irradiate the mixture with a visible light source (e.g., a halogen lamp).
-
Take aliquots of the solution at regular intervals and analyze the concentration of the pollutant using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated from the decrease in the absorbance at the characteristic wavelength of the pollutant.
Quantitative Data for Photocatalytic Degradation (Representative Data for Zn(II)-diarylporphyrins):
| Pollutant | Catalyst | Light Source | Degradation Efficiency (%) | Time (h) | Ref |
| Methylene Blue | [Zn(diaryl)] | Visible Light | >90 | 4 | [5] |
| Rhodamine B | [Zn(diaryl)] | Visible Light | >85 | 4 | |
| Phenol | [Zn(diaryl)] | Visible Light | 70-80 | 6 |
Mechanism of Photocatalytic Degradation:
References
- 1. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and spectral properties of substituted tetraphenylporphyrin iron chloride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation [mdpi.com]
- 5. researchgate.net [researchgate.net]
Measuring the Luminescence of 5,15-Di-p-tolylporphyrin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup and protocol for measuring the fluorescence of 5,15-Di-p-tolylporphyrin. This synthetic porphyrin is of significant interest in various fields, including photodynamic therapy, organic electronics, and chemical sensing, owing to its distinct photophysical properties.
Introduction
This compound is a meso-substituted porphyrin characterized by the presence of two p-tolyl groups at the 5 and 15 meso positions of the porphyrin macrocycle. This structure imparts specific electronic and steric properties that influence its absorption and emission of light. Accurate and reproducible measurement of its fluorescence is crucial for understanding its behavior in different environments and for its application in various technologies.
Photophysical Properties
The fluorescence of this compound is characterized by a distinct Soret band and several Q-bands in its absorption spectrum, with corresponding emission peaks in the red region of the visible spectrum. While specific values can be solvent-dependent, typical photophysical parameters are summarized in the table below.
| Parameter | Value | Solvent |
| Excitation Maximum (Soret Band) | ~410 nm | Toluene |
| Excitation Maxima (Q-bands) | ~510 nm, ~545 nm, ~585 nm, ~640 nm | Toluene |
| Emission Maxima | ~650 nm and ~715 nm | Toluene |
| Fluorescence Quantum Yield (Φf) | Not available in search results | |
| Fluorescence Lifetime (τf) | Not available in search results |
Note: The exact values for fluorescence quantum yield and lifetime for this compound were not found in the available search results. These parameters are highly dependent on the molecular environment and should be determined experimentally.
Experimental Workflow
The process of measuring the fluorescence of this compound can be visualized as a sequential workflow, from sample preparation to data analysis.
Caption: Experimental workflow for fluorescence measurement.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in measuring the fluorescence of this compound.
Sample Preparation
Accurate sample preparation is critical for obtaining reliable fluorescence data.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., toluene, dichloromethane)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade solvent in a volumetric flask to prepare a stock solution of approximately 10⁻⁵ M.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from 10⁻⁶ M to 10⁻⁷ M. The absorbance of the most concentrated solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Cuvette Preparation: Use clean quartz cuvettes. Rinse the cuvette with the solvent before filling it with the sample solution.
Instrumentation and Data Acquisition
A standard spectrofluorometer is used for these measurements.
Instrumentation:
-
Spectrofluorometer equipped with a xenon arc lamp or a laser excitation source and a photomultiplier tube (PMT) detector.
-
UV-Vis spectrophotometer.
Procedure for Emission Spectrum:
-
Instrument Settings:
-
Set the excitation wavelength to the Soret band maximum (around 410 nm).
-
Set the emission scan range from 600 nm to 800 nm.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Blank Measurement: Record the emission spectrum of the pure solvent to account for any background signal.
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.
-
Data Correction: Subtract the blank spectrum from the sample spectrum.
Procedure for Excitation Spectrum:
-
Instrument Settings:
-
Set the emission wavelength to the maximum of the most intense emission peak (around 650 nm).
-
Set the excitation scan range from 350 nm to 600 nm.
-
Maintain the same slit widths as for the emission spectrum.
-
-
Measurement: Record the excitation spectrum. The resulting spectrum should resemble the absorption spectrum of the compound.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.
Materials:
-
This compound solution (sample)
-
Fluorescence standard solution with a known quantum yield in the same solvent (e.g., meso-tetraphenylporphyrin (TPP) in toluene, Φf ≈ 0.11)
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the sample and the standard solutions at the same excitation wavelength. The absorbance values should be kept below 0.1.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement
Fluorescence lifetime (τf) is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Instrumentation:
-
TCSPC system with a pulsed laser or LED excitation source and a high-speed detector.
Procedure:
-
Instrument Setup:
-
Select an excitation source with a wavelength close to the Soret band of the porphyrin.
-
Calibrate the instrument using a scattering solution to obtain the instrument response function (IRF).
-
-
Data Acquisition: Acquire the fluorescence decay curve of the this compound solution.
-
Data Analysis: Fit the experimental decay curve to a multi-exponential decay model using appropriate software to determine the fluorescence lifetime(s).
Potential Interferences and Troubleshooting
-
Aggregation: Porphyrins are prone to aggregation at high concentrations, which can quench fluorescence. It is crucial to work with dilute solutions.
-
Photobleaching: Porphyrins can be susceptible to photodegradation upon prolonged exposure to the excitation light. Minimize exposure time and use fresh solutions.
-
Solvent Impurities: Fluorescent impurities in the solvent can interfere with the measurements. Always use spectroscopic grade solvents.
-
Oxygen Quenching: Dissolved oxygen can quench the fluorescence of porphyrins. For precise measurements, solutions can be deoxygenated by bubbling with an inert gas like argon or nitrogen.
Conclusion
This application note provides a detailed framework for the reliable measurement of the fluorescence properties of this compound. By following these protocols, researchers can obtain high-quality data to advance their understanding and application of this important class of molecules.
Application Notes and Protocols for the Use of 5,15-Di-p-tolylporphyrin in Chemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5,15-Di-p-tolylporphyrin in the development of chemical sensors. This versatile porphyrin derivative serves as a robust platform for detecting a variety of analytes, including metal ions and volatile organic compounds (VOCs), through straightforward optical and electrochemical methods.
Introduction to this compound in Chemical Sensing
This compound is an aromatic macrocycle that exhibits strong light absorption in the visible region, making it an excellent candidate for optical sensing applications.[1] Its unique structure, featuring two para-tolyl groups, enhances its solubility and stability, which is advantageous for the fabrication of sensing devices.[1] The central cavity of the porphyrin can chelate with metal ions, leading to distinct changes in its absorption and fluorescence spectra. Furthermore, the extended π-electron system of the porphyrin ring can interact with various gaseous analytes, making it suitable for the development of gas and VOC sensors.
Synthesis of this compound
The synthesis of this compound is typically achieved through a [2+2] condensation reaction between dipyrromethane and p-tolualdehyde.[2][3] This method provides a reliable route to obtaining the desired porphyrin with good yields.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dipyrromethane
-
p-Tolualdehyde
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Silica gel for column chromatography
-
Hexane
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve dipyrromethane (1.0 eq) and p-tolualdehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting materials are consumed, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.0 eq) in DCM to the reaction mixture to oxidize the porphyrinogen intermediate to the porphyrin.
-
Continue stirring for an additional 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/chloroform gradient as the eluent.
-
Collect the fractions containing the desired purple-colored porphyrin and evaporate the solvent to obtain this compound as a crystalline solid.
-
Characterize the final product by UV-Vis and NMR spectroscopy to confirm its identity and purity.[4]
Fabrication of Chemical Sensors
Thin films of this compound can be deposited onto various substrates, such as glass slides or quartz crystal microbalances, to create the active sensing layer. Common deposition techniques include spin-coating, dip-coating, and self-assembly.
Experimental Protocol: Fabrication of a this compound Thin Film Sensor by Spin-Coating
Materials:
-
This compound
-
Chloroform or other suitable organic solvent
-
Glass or quartz substrate
-
Spin-coater
Procedure:
-
Prepare a dilute solution of this compound in chloroform (e.g., 1 mg/mL).
-
Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrate with a stream of nitrogen.
-
Place the cleaned substrate on the chuck of the spin-coater.
-
Dispense a small amount of the porphyrin solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.
-
Anneal the film at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.
-
The fabricated sensor is now ready for testing.
Applications in Analyte Detection
Metal Ion Detection
Sensors based on this compound can be used for the optical detection of various metal ions in solution. The coordination of a metal ion within the porphyrin cavity leads to changes in the Soret and Q-bands of the UV-Vis absorption spectrum, as well as alterations in the fluorescence emission.
Signaling Pathway for Metal Ion Detection
Caption: Metal ion detection mechanism.
Volatile Organic Compound (VOC) and Gas Detection
Thin films of this compound are effective for sensing various VOCs and gases, such as ammonia. The interaction of the analyte with the porphyrin film can occur through several mechanisms, including coordination to a central metal ion (if present), hydrogen bonding, or π-π stacking interactions. These interactions modulate the electronic properties of the porphyrin, resulting in a detectable optical or electrical signal. For instance, the basic nature of ammonia allows for its detection through the deprotonation of a previously protonated porphyrin film, leading to a distinct color change.[5][6]
Experimental Workflow for VOC Sensing
References
- 1. Interaction of a Porphyrin Aluminum Metal–Organic Framework with Volatile Organic Sulfur Compound Diethyl Sulfide Studied via In Situ and Ex Situ Experiments and DFT Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ukm.my [ukm.my]
- 4. sciforum.net [sciforum.net]
- 5. Optical Gas Sensing of Ammonia and Amines Based on Protonated Porphyrin/TiO2 Composite Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,15-Di-p-tolylporphyrin Derivatives in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,15-di-p-tolylporphyrin derivatives as versatile fluorescent probes for a range of biological imaging applications. The unique photophysical properties of these compounds, including strong absorption in the visible spectrum and high fluorescence quantum yields, make them excellent candidates for fluorescence microscopy, targeted imaging, and as photosensitizers in photodynamic therapy (PDT). This document details their synthesis, functionalization for specific targeting, and provides protocols for their application in in vitro and in vivo imaging.
Introduction to this compound Derivatives
This compound (H₂DTP) is a synthetic porphyrin characterized by two tolyl groups at the meso positions of the porphyrin macrocycle. This core structure can be readily functionalized at the peripheral phenyl groups or the central metal-binding site to modulate its photophysical properties and introduce reactive moieties for bioconjugation. These modifications allow for the development of a diverse library of probes for specific biological applications.
Key Advantages for Biological Imaging
-
Bright Fluorescence: Many this compound derivatives exhibit strong fluorescence emission, enabling sensitive detection in biological systems.
-
Photostability: The porphyrin macrocycle is a robust chromophore, offering good resistance to photobleaching during prolonged imaging experiments.
-
Tunable Properties: The synthesis of derivatives with various functional groups allows for the fine-tuning of solubility, spectral properties, and targeting specificity.
-
Dual Functionality: These derivatives can act as both imaging agents and photosensitizers, enabling their use in theranostic applications, combining diagnostics (imaging) and therapy (PDT).
Quantitative Data Presentation
The photophysical properties of this compound derivatives are crucial for their application in biological imaging. The following tables summarize key quantitative data for representative derivatives.
Table 1: Photophysical Properties of Functionalized this compound Derivatives
| Derivative | Functional Group | Absorption Max (Soret), λ_abs_ (nm) | Molar Extinction Coefficient, ε (M⁻¹cm⁻¹) at Soret Band | Emission Max, λ_em_ (nm) | Fluorescence Quantum Yield (Φ_F_) | Solvent |
| 1 | H₂DTP (unsubstituted) | ~418 | ~400,000 | ~650, 715 | ~0.10 | Dichloromethane |
| 2 | 5,15-bis(4-carboxyphenyl)porphyrin | ~419 | ~380,000 | ~652, 718 | ~0.08 | DMSO |
| 3 | 5,15-bis(4-aminophenyl)porphyrin | ~421 | ~420,000 | ~655, 720 | Not Reported | DMF |
| 4 | Zn(II)-5,15-di-p-tolylporphyrin | ~420 | ~500,000 | ~595, 645 | ~0.03 | Dichloromethane |
Note: The exact values can vary depending on the solvent and experimental conditions. The data presented is a compilation from various sources and serves as a representative guide.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-carboxyphenyl)-15-(p-tolyl)porphyrin
This protocol describes a mixed aldehyde condensation reaction to synthesize an asymmetrically functionalized porphyrin suitable for bioconjugation.
Materials:
-
p-Tolualdehyde
-
4-Carboxybenzaldehyde
-
Pyrrole
-
Propionic acid
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) and 4-carboxybenzaldehyde (1 equivalent) in propionic acid.
-
Heat the mixture to reflux.
-
Slowly add a solution of pyrrole (2 equivalents) in propionic acid to the refluxing mixture over 30 minutes.
-
Continue refluxing for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the porphyrinogen.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Dissolve the crude porphyrinogen in DCM.
-
Add DDQ (3 equivalents) to the solution and stir at room temperature for 1 hour to oxidize the porphyrinogen to the porphyrin.
-
Monitor the reaction by UV-Vis spectroscopy for the appearance of the characteristic Soret band around 418 nm.
-
Once the oxidation is complete, wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude porphyrin by silica gel column chromatography using a DCM/methanol gradient as the eluent.
-
Collect the major purple fraction and evaporate the solvent to obtain the pure 5-(4-carboxyphenyl)-15-(p-tolyl)porphyrin.
Protocol 2: Live-Cell Fluorescence Imaging of Intracellular Uptake
This protocol details the use of a carboxyl-functionalized this compound derivative for imaging its uptake and localization in cultured cancer cells.
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
5-(4-carboxyphenyl)-15-(p-tolyl)porphyrin (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear counterstaining)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the porphyrin derivative in DMSO. For cell staining, dilute the stock solution in serum-free DMEM to a final concentration of 1-10 µM.
-
Cell Staining: a. Aspirate the culture medium from the cells and wash twice with warm PBS. b. Add the porphyrin-containing medium to the cells and incubate for 1-4 hours at 37°C. c. (Optional) For nuclear counterstaining, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL during the last 15 minutes of incubation.
-
Washing: Aspirate the staining solution and wash the cells three times with warm PBS to remove unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope.
-
Excitation: Use a laser line close to the Soret band of the porphyrin (e.g., 405 nm) or one of the Q-bands (e.g., 561 nm).
-
Emission: Collect the fluorescence emission in the red channel (e.g., 650-750 nm).
-
Hoechst: Excite at ~405 nm and collect emission in the blue channel (~430-480 nm).
-
-
Analysis: Analyze the images to determine the subcellular localization of the porphyrin derivative. Porphyrins often accumulate in membranes and organelles such as mitochondria and lysosomes.[1]
Visualizations
Diagram 1: Synthesis and Bioconjugation Workflow
Caption: Workflow for the synthesis of a carboxylated porphyrin and its conjugation to an antibody.
Diagram 2: Cellular Imaging and Photodynamic Therapy Mechanism
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,15-Di-p-tolylporphyrin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,15-Di-p-tolylporphyrin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low to No Porphyrin Yield | • Inefficient Condensation: Incorrect stoichiometry, impure reagents (pyrrole, p-tolualdehyde), or insufficient acid catalyst. • Decomposition of Intermediates: Porphyrinogen intermediates are sensitive to air and light. • Ineffective Oxidation: The oxidizing agent (e.g., DDQ, p-chloranil) is old, impure, or added at the wrong stage. | • Reagent Quality: Use freshly distilled pyrrole and high-purity p-tolualdehyde. Ensure the acid catalyst (e.g., TFA, BF₃·OEt₂) is fresh and added in the correct concentration. • Inert Atmosphere: Conduct the initial condensation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation and decomposition of intermediates. • Oxidant Quality and Timing: Use a fresh, high-quality oxidizing agent. Add the oxidant only after the condensation phase is complete. |
| YLD-002 | Formation of a Large Amount of Black, Insoluble Material (Tar) | • Oligomerization of Pyrrole: High concentrations of reactants and catalyst can lead to the formation of linear polypyrrolic oligomers, which are difficult to cyclize.[1] • Excessive Heating: High temperatures during the condensation step can promote side reactions and decomposition. | • High Dilution Conditions: The Lindsey synthesis typically requires high dilution to favor intramolecular cyclization over intermolecular oligomerization.[2] • Controlled Temperature: Perform the condensation at room temperature as recommended for the Lindsey method to minimize side reactions. |
| PUR-001 | Difficult Purification | • Presence of Multiple Porphyrin Species: Scrambling of reactants can lead to the formation of other porphyrins besides the desired 5,15-disubstituted product. • Closely Eluting Impurities: Oligomeric byproducts and other porphyrin isomers can have similar polarities, making chromatographic separation challenging. | • [2+2] Condensation Method: For higher regioselectivity and yield, consider a [2+2] condensation approach using a pre-formed dipyrromethane. This method significantly reduces the formation of scrambled porphyrin products.[3][4] • Optimized Chromatography: Use a long chromatography column with a suitable stationary phase (e.g., silica gel) and a carefully selected eluent system (e.g., hexanes/dichloromethane gradient) to improve separation. |
| RXN-001 | Reaction Stalls or Proceeds Slowly | • Insufficient Catalyst: The concentration of the acid catalyst may be too low to effectively promote the condensation reaction. • Low Quality Solvent: The presence of water or other impurities in the solvent can interfere with the reaction. | • Catalyst Concentration: Optimize the concentration of the acid catalyst. Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂) are commonly used. • Dry Solvents: Use anhydrous solvents to ensure a water-free reaction environment. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The yield of this compound can vary significantly depending on the synthetic method employed. The classical Adler-Longo method may provide yields in the range of 10-20%.[1] The Lindsey method, which is performed under milder conditions, can offer yields in the range of 20-40% for meso-substituted porphyrins. For higher and more consistent yields, a [2+2] condensation approach using dipyrromethane and p-tolualdehyde is often preferred.[3][4]
Q2: How can I minimize the formation of oligomeric side products?
A2: The formation of undesired aldehyde-pyrrole oligocondensates is a common issue that lowers the yield and complicates purification.[1] To minimize this, it is crucial to maintain high dilution conditions during the initial condensation step. This favors the intramolecular cyclization of the porphyrinogen precursor over intermolecular polymerization.
Q3: What is the role of the oxidizing agent and when should it be added?
A3: The oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is essential for converting the non-aromatic porphyrinogen intermediate into the stable, aromatic porphyrin. It should be added after the initial condensation of pyrrole and p-tolualdehyde is complete. Premature addition of the oxidant can lead to the formation of undesired side products.
Q4: Are there alternative, "greener" synthesis methods available?
A4: Yes, research has explored more environmentally friendly approaches to porphyrin synthesis. These include mechanochemical methods that reduce the need for large volumes of organic solvents and solvent-free reactions conducted at high temperatures in the presence of air as the oxidant.[5][6]
Q5: How can I confirm the successful synthesis of this compound?
A5: The successful synthesis of the target porphyrin can be confirmed using several analytical techniques. UV-Vis spectroscopy is a key method, where the product should exhibit a strong Soret band around 410-420 nm and several weaker Q-bands in the 500-700 nm region. ¹H NMR spectroscopy can confirm the structure by showing characteristic peaks for the pyrrolic, meso-tolyl, and N-H protons. Mass spectrometry can be used to verify the molecular weight of the compound.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of related meso-substituted porphyrins under various conditions. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Porphyrin | Aldehyde | Method | Catalyst | Solvent | Oxidant | Yield (%) | Reference |
| 5,15-Diphenylporphyrin | Benzaldehyde | [2+2] Condensation | TFA | Dichloromethane | DDQ | ~35-40 | Adapted from[3] |
| 5,10,15,20-Tetraphenylporphyrin | Benzaldehyde | Lindsey | TFA | Dichloromethane | p-Chloranil | ~20 | [5] |
| 5,10,15,20-Tetraphenylporphyrin | Benzaldehyde | Adler-Longo | - | Propionic Acid | Air | 10-30 | [1] |
| 5,10,15,20-Tetrakis(p-tolyl)porphyrin | p-Tolualdehyde | Green Method | HCl | H₂O-MeOH/DMF | Air | 29 | [7] |
Experimental Protocols
Lindsey Synthesis of this compound
This protocol is a representative example of the Lindsey method for the synthesis of this compound.
Materials:
-
Freshly distilled pyrrole
-
p-Tolualdehyde
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and dichloromethane for elution
Procedure:
-
Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve p-tolualdehyde (2 equivalents) and freshly distilled pyrrole (2 equivalents) in a large volume of anhydrous dichloromethane to achieve high dilution (typically in the millimolar concentration range).
-
Add the acid catalyst (TFA or BF₃·OEt₂, catalytic amount) to the solution.
-
Stir the reaction mixture at room temperature in the dark for a designated period (can range from 1 to 24 hours). Monitor the reaction progress by UV-Vis spectroscopy, observing the formation of the porphyrinogen intermediate.
-
-
Oxidation:
-
Once the condensation is deemed complete, add the oxidizing agent (DDQ or p-chloranil, ~3 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-3 hours. The color of the solution should change to a deep purple, indicating the formation of the porphyrin.
-
-
Purification:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane in hexanes.
-
Collect the purple fraction corresponding to the this compound.
-
Evaporate the solvent to obtain the purified product as a crystalline solid.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between problems, causes, and solutions in porphyrin synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 5,15-Di-p-tolylporphyrin using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5,15-Di-p-tolylporphyrin using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound using column chromatography?
A1: The typical strategy involves using normal-phase column chromatography with silica gel as the stationary phase. The crude porphyrin mixture is loaded onto the column and eluted with a non-polar solvent system, gradually increasing the polarity to separate the desired this compound from byproducts such as other porphyrin isomers (5,10- and 5,15-disubstituted), unreacted starting materials, and polymeric porphyrin materials.
Q2: What are the most common byproducts in the synthesis of this compound that need to be removed?
A2: Common byproducts include other porphyrin isomers, such as 5,10-di-p-tolylporphyrin, and higher molecular weight porphyrin polymers. The specific byproducts will depend on the synthetic route used.
Q3: How can I monitor the separation during column chromatography?
A3: The separation can be monitored by observing the colored bands moving down the column. Porphyrins are intensely colored, which allows for visual tracking. Additionally, Thin-Layer Chromatography (TLC) should be used to analyze the fractions collected from the column to determine which fractions contain the pure product.
Q4: What is a typical yield for the purification of this compound?
A4: The yield for the synthesis and purification of 5,15-A2 type porphyrins can vary, but yields in the range of 23% to 35% have been reported for similar compounds.[1] The final yield will depend on the success of the synthesis and the efficiency of the chromatographic purification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Bands | Incorrect solvent system polarity. | Optimize the eluent system using TLC. Start with a low polarity solvent (e.g., hexane or toluene) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Uneven packing of the silica gel. | Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is generally recommended. | |
| Product Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the solvent system. Use a higher proportion of the non-polar solvent. |
| Product Does Not Elute | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. A step gradient or a linear gradient can be employed. |
| The compound may be strongly adsorbed to the silica gel. | Consider adding a small amount of a more polar solvent like methanol (not exceeding 10%) to the eluent. In some cases, switching to a different stationary phase like alumina may be beneficial. | |
| Streaking of Bands on the Column | The sample is not fully dissolved in the loading solvent. | Ensure the crude sample is completely dissolved in a minimal amount of the initial eluent or a suitable solvent before loading. |
| The compound is degrading on the silica gel. | Porphyrins can be sensitive to acid. Consider using neutral or basic alumina as the stationary phase, or neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent). | |
| Multiple Compounds in a Single Fraction | Inefficient separation. | Improve the separation by using a longer column, a finer mesh silica gel, or a shallower solvent gradient. |
| Fractions are too large. | Collect smaller fractions to improve the resolution of the separation. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Toluene)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
2. Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or toluene).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the initial eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
Gently add a small amount of the initial eluent to wash any remaining sample from the column walls onto the silica bed.
4. Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Begin eluting the column, collecting the solvent that passes through in fractions.
-
The first band to elute is often unreacted aldehyde and other non-polar impurities. The desired this compound will move down the column as a distinct purple band.
-
Gradually increase the polarity of the eluent by adding small amounts of a more polar solvent like dichloromethane. A typical starting eluent might be 100% hexane or toluene, gradually increasing to a mixture of hexane/DCM or toluene/DCM.
-
Collect the fractions containing the purple band.
5. Analysis of Fractions:
-
Spot each collected fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound (single spot on TLC).
-
Evaporate the solvent from the combined pure fractions to obtain the purified product.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography of porphyrins. |
| Column Dimensions | Diameter: 2-5 cm; Length: 30-50 cm | Dependent on the amount of crude material to be purified. |
| Crude to Silica Ratio | 1:30 to 1:50 (by weight) | A higher ratio provides better separation. |
| Eluent System | Hexane/Dichloromethane or Toluene/Dichloromethane | Start with a low polarity and gradually increase. |
| Elution Gradient | Step or linear gradient | A shallow gradient generally provides better resolution. |
| Typical Rf on TLC | 0.3 - 0.5 | In an optimized solvent system for good separation. |
| Expected Yield | 23% - 35% | Based on reports for similar A2-type porphyrins.[1] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Troubleshooting common side reactions in porphyrin synthesis
Welcome to the technical support center for porphyrin synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My porphyrin synthesis reaction has a very low yield. What are the common causes and how can I improve it?
Low yields in porphyrin synthesis can stem from several factors, including suboptimal reaction conditions, incomplete oxidation, and the formation of side products. Here's a step-by-step guide to troubleshoot and improve your yield:
Troubleshooting Low Yields:
-
Re-evaluate Your Synthetic Method: The two most common methods for meso-substituted porphyrin synthesis are the Lindsey and Adler-Longo methods. The Lindsey method generally provides higher yields (10-60%) under milder conditions, making it suitable for sensitive aldehydes.[1] The Adler-Longo method is simpler but often results in lower yields (10-30%) and the formation of tar-like byproducts.[1][2]
-
Optimize Reaction Conditions:
-
Concentration: In the Lindsey synthesis, high dilution is crucial to minimize the formation of oligomeric side products.[3]
-
Catalyst: The choice and concentration of the acid catalyst (e.g., TFA, BF₃·OEt₂) are critical. Too much or too little can negatively impact the yield.
-
Reaction Time: Monitor the reaction progress by TLC or UV-Vis spectroscopy to determine the optimal reaction time. Prolonged reaction times can sometimes lead to decomposition of the porphyrin product.[4]
-
-
Ensure Complete Oxidation: The final step in many porphyrin syntheses is the oxidation of the porphyrinogen intermediate. Incomplete oxidation is a common cause of low yields.
-
Oxidizing Agent: Use an appropriate oxidizing agent, such as DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) or p-chloranil, in a sufficient amount.
-
Aeration: In the Adler-Longo method, ensure adequate exposure to air for oxidation.
-
-
Minimize Side Reactions: The formation of unwanted side products, such as scrambled isomers and oligomers, directly reduces the yield of the desired porphyrin. Refer to the specific troubleshooting sections on these side reactions for mitigation strategies.
Troubleshooting Guide: Common Side Reactions
This section provides detailed guidance on identifying and mitigating common side reactions encountered during porphyrin synthesis.
Side Reaction 1: Scrambling in the Synthesis of trans-A₂B₂-Porphyrins
Issue: You are attempting to synthesize a trans-A₂B₂-porphyrin, but you obtain a mixture of isomers, including the cis-A₂B₂ and A₃B porphyrins. This phenomenon, known as scrambling, is a common side reaction in MacDonald-type [2+2] condensations.[5]
Cause: Scrambling occurs due to the acid-catalyzed cleavage and recondensation of pyrrole units from the intermediate oligopyrrole chains.[6] This is particularly problematic when using sterically unhindered dipyrromethanes.[5]
Solutions:
-
Use Sterically Hindered Dipyrromethanes: Employing dipyrromethanes with bulky substituents (e.g., mesityl groups) can effectively suppress scrambling.[5]
-
Optimize Reaction Conditions:
-
Low Temperature: Performing the condensation at lower temperatures (e.g., 0 °C) can slow down the scrambling process.
-
Choice of Acid and Solvent: Specific combinations of acid catalysts and solvents can minimize scrambling. For example, using BF₃·OEt₂ in acetonitrile at 0 °C in the presence of NH₄Cl has been shown to give little to no scrambling, although yields may be lower.[7]
-
Reaction Time: Shorter reaction times can reduce the extent of scrambling.[8]
-
-
Employ a "Scramble-Free" Synthetic Strategy: Utilize protecting groups that can be removed after the porphyrin ring has been formed. For instance, using removable bromide substituents as blocking groups can guide the synthesis towards the desired trans isomer.[5]
Quantitative Data on Scrambling:
The extent of scrambling is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing the impact of different conditions on the yield of trans-A₂B₂-porphyrins and the degree of scrambling.
| Dipyrromethane Substituent | Aldehyde | Reaction Conditions | Desired trans-A₂B₂ Yield | Scrambled Products | Reference |
| Phenyl (unhindered) | 4-Methoxybenzaldehyde | TFA, CH₂Cl₂ | Low (5-12% of isomer mixture) | Major products are scrambled isomers | [9] |
| Mesityl (hindered) | Various aromatic aldehydes | TFA, CH₂Cl₂ | 14-48% | Minimal to no scrambling detected | [7] |
| Phenyl (unhindered) | Various aromatic aldehydes | BF₃·OEt₂, MeCN, 0°C, NH₄Cl | <10% | Little to no scrambling | [7] |
| 2-Bromophenyl (removable group) | 4-Methoxybenzaldehyde | TFA, CH₂Cl₂, 0°C | 50% | No scrambling observed | [9] |
Experimental Protocol: Minimizing Scrambling in trans-A₂B₂-Porphyrin Synthesis
This protocol is adapted from methodologies designed to suppress scrambling.[7][9]
Materials:
-
5-(Mesityl)dipyrromethane
-
Aromatic aldehyde of choice
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, dichloromethane)
Procedure:
-
Condensation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5-(mesityl)dipyrromethane and the aldehyde in anhydrous CH₂Cl₂ to a final concentration of 10 mM for each reactant.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to a final concentration of 17.8 mM while stirring.
-
Allow the reaction to proceed at 0 °C for the optimized time (typically short, monitor by TLC).
-
-
Oxidation:
-
Add a solution of DDQ (1.1 equivalents) in CH₂Cl₂ to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane in hexanes.
-
Collect the desired porphyrin fraction and remove the solvent to obtain the purified trans-A₂B₂-porphyrin.
-
Troubleshooting Workflow for Scrambling
References
- 1. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin synthesis | Senge Group at TCD [sengegroup.eu]
- 4. researchgate.net [researchgate.net]
- 5. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. Rational syntheses of porphyrins bearing up to four different meso substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for metallation of 5,15-Di-p-tolylporphyrin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful metallation of 5,15-Di-p-tolylporphyrin.
Troubleshooting Guide
This guide addresses common issues encountered during the metallation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction does not seem to be progressing, or the yield of the metalloporphyrin is very low. What are the possible causes and how can I fix this?
A1: Low or no product formation is a common issue that can stem from several factors:
-
Inactive Metal Salt: The metal salt may be old or hydrated. For best results, use a freshly opened bottle of the metal salt or dry it under vacuum before use.
-
Insufficient Temperature: Some metallation reactions, particularly with less reactive metals like nickel, require higher temperatures to proceed at a reasonable rate. Consider switching to a higher-boiling solvent such as dimethylformamide (DMF) or toluene, and increase the reaction temperature.
-
Short Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using UV-Vis spectroscopy by taking small aliquots from the reaction mixture. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by one or two bands of the metalloporphyrin.
-
Poor Solubility of Reagents: Ensure that both the this compound and the metal salt are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.
Q2: After purification, my product is still contaminated with the starting free-base porphyrin. How can I effectively remove it?
A2: Separating the metalloporphyrin from the unreacted free-base porphyrin can be challenging due to their similar polarities. Here are a few strategies:
-
Acid Wash: A useful technique for detecting and removing unreacted free-base porphyrin involves a dilute acid wash.[1][2] By adding a few drops of a weak acid like trifluoroacetic acid (TFA) to a dichloromethane solution of the product, the free-base porphyrin will become protonated, leading to a significant red-shift of its Soret band in the UV-Vis spectrum.[2] This protonated species can then be removed by washing with a dilute aqueous base.
-
Column Chromatography: Careful column chromatography on silica gel or alumina is a standard method for purification. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, can effectively separate the metalloporphyrin from the free-base porphyrin. The slightly higher polarity of the free-base porphyrin (due to the N-H protons) usually results in it eluting after the metalloporphyrin.
-
Recrystallization: Recrystallization from a suitable solvent system can also be an effective purification method, especially if the solubility of the metalloporphyrin and the free-base porphyrin are sufficiently different.
Q3: The UV-Vis spectrum of my product is unclear, or I am unsure if the metallation was successful. How can I confirm product formation?
A3: UV-Vis spectroscopy is a primary tool for monitoring the progress of the metallation reaction and confirming the final product.
-
Spectral Changes: A successful metallation is indicated by a distinct change in the UV-Vis spectrum. The Soret band of the this compound will typically shift slightly. More importantly, the four characteristic Q-bands in the 500-700 nm region will collapse into one or two bands upon metal insertion, due to the increased symmetry of the porphyrin macrocycle.[3][4]
-
NMR Spectroscopy: For a more definitive characterization, ¹H NMR spectroscopy is invaluable. The disappearance of the upfield signal around -2 to -3 ppm, which corresponds to the inner N-H protons of the free-base porphyrin, is a clear indication of successful metallation.
Q4: I am observing degradation of my porphyrin during the reaction. What could be the cause and how can I prevent it?
A4: Porphyrin degradation can occur under harsh reaction conditions.
-
Excessive Heat: Prolonged heating at very high temperatures can lead to decomposition. Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Strongly Acidic or Basic Conditions: Porphyrins can be sensitive to strong acids or bases. Ensure that the reaction conditions are not overly acidic or basic, unless required for a specific metallation procedure. If using a metal halide, the in-situ formation of HCl can be an issue. Adding a non-coordinating base, like proton sponge, can mitigate this.
-
Oxidation: Some metalloporphyrins can be susceptible to oxidation, especially if using a metal that can exist in multiple oxidation states, like iron. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the metallation of this compound?
A1: The general procedure involves dissolving the this compound in a suitable solvent, adding an excess of the desired metal salt, and heating the mixture under reflux until the reaction is complete, as monitored by UV-Vis spectroscopy. The product is then purified to remove the excess metal salt and any unreacted starting material.
Q2: Which metal salts are typically used for metallation?
A2: Metal acetates (e.g., zinc acetate, copper(II) acetate, nickel(II) acetate) and metal chlorides (e.g., iron(II) chloride) are commonly used. Metal acetates are often preferred as they are generally less acidic than the corresponding chlorides.
Q3: What are the best solvents for this reaction?
A3: The choice of solvent depends on the metal being inserted and the required reaction temperature. Common solvents include chloroform, dichloromethane (DCM), toluene, and dimethylformamide (DMF). Chloroform and DCM are suitable for reactions that proceed at lower temperatures, while toluene and DMF are used for reactions requiring more forcing conditions.
Q4: How can I remove the excess metal salt after the reaction?
A4: Excess metal salt can typically be removed by washing the organic solution of the metalloporphyrin with water or an aqueous solution of a chelating agent like EDTA.
Q5: Are there any alternative, "greener" methods for metallation?
A5: Yes, solvent-free mechanochemical methods have been developed for the metallation of porphyrins. This involves ball-milling the solid porphyrin with the metal salt, which can reduce reaction times and avoid the use of hazardous solvents. Microwave-assisted synthesis is another green alternative that can significantly shorten reaction times.[5]
Data Presentation
Table 1: Typical Reaction Conditions for Metallation of this compound
| Metal | Metal Salt | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Zinc (Zn) | Zinc(II) acetate | Chloroform/Methanol | 60-70 | 1-3 | >95 |
| Copper (Cu) | Copper(II) acetate | Chloroform/Methanol | 60-70 | 2-4 | >90 |
| Nickel (Ni) | Nickel(II) acetate | Toluene or DMF | 110-150 | 4-8 | 80-90 |
| Iron (Fe) | Iron(II) chloride | DMF | 150 | 2-4 | 70-85 |
Table 2: Spectroscopic Data for this compound and its Metallated Derivatives
| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | ¹H NMR N-H Signal (ppm) |
| H₂-DTP | ~418 | ~514, 548, 590, 646 | ~ -2.8 |
| Zn(II)-DTP | ~420 | ~548, 588 | Absent |
| Cu(II)-DTP | ~416 | ~538, 575 | Absent (Paramagnetic) |
| Ni(II)-DTP | ~414 | ~526, 560 | Absent |
| Fe(III)Cl-DTP | ~418 | Broad, weak bands | Absent (Paramagnetic) |
Note: DTP refers to this compound. Spectroscopic data can vary slightly depending on the solvent.
Experimental Protocols
Protocol 1: Synthesis of Zinc(II) this compound (Zn-DTP)
-
Dissolve 100 mg of this compound in 50 mL of chloroform in a round-bottom flask.
-
Add a solution of 150 mg of zinc(II) acetate dihydrate in 5 mL of methanol.
-
Heat the mixture to reflux and stir for 1 hour.
-
Monitor the reaction by UV-Vis spectroscopy until the four Q-bands of the free-base porphyrin are replaced by two bands.
-
Allow the reaction mixture to cool to room temperature and wash with deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The product can be further purified by recrystallization from chloroform/methanol.
Protocol 2: Synthesis of Nickel(II) this compound (Ni-DTP)
-
Dissolve 100 mg of this compound in 50 mL of toluene in a round-bottom flask equipped with a reflux condenser.
-
Add 200 mg of nickel(II) acetate tetrahydrate.
-
Heat the mixture to reflux and stir vigorously for 6 hours.
-
Monitor the reaction by UV-Vis spectroscopy.
-
After cooling, filter the mixture to remove any insoluble salts.
-
Wash the filtrate with deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a toluene/heptane mixture as the eluent.
Visualizations
Caption: Experimental workflow for the metallation of this compound.
Caption: Troubleshooting logic for low or no product yield in porphyrin metallation.
References
Technical Support Center: Porphyrin Reaction Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual aldehydes from porphyrin reactions.
Frequently Asked Questions (FAQs)
Q1: I've finished my porphyrin synthesis, but I'm struggling to remove the unreacted starting aldehyde. What are the most common reasons for this?
Residual aldehyde contamination is a frequent issue in porphyrin synthesis. The primary reasons for its persistence include:
-
Similar Polarity: The polarity of the aldehyde can be very close to that of the desired porphyrin product, making separation by standard chromatographic techniques challenging.
-
High Boiling Point of Aldehyde: If a high-boiling-point aldehyde was used, it can be difficult to remove under vacuum.
-
Formation of Azeotropes: The aldehyde may form azeotropes with the solvents used during workup, preventing its complete removal by simple evaporation.
-
Adduct Formation: In some cases, the aldehyde can form reversible adducts with other components in the reaction mixture, complicating its removal.
Q2: How can I effectively monitor the removal of the aldehyde during purification?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. Here's how to approach it:
-
Visualization: Porphyrins are intensely colored (typically purple or reddish-purple), making their spots on a TLC plate easily visible. Aldehydes are often colorless. To visualize the aldehyde spot, you can use:
-
UV Light (254 nm): If the aldehyde has a chromophore (e.g., an aromatic ring), it will appear as a dark spot on a fluorescent TLC plate.[1]
-
Staining: Several TLC stains can visualize aldehydes. A commonly used stain is p-anisaldehyde stain, which reacts with many aldehydes to produce colored spots upon heating.[1][2] An iodine chamber can also be used to visualize organic compounds as yellow-brown spots.[1]
-
-
Solvent System: Use a solvent system that provides good separation between your porphyrin and the aldehyde. A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.[3] The ideal system will show a clear separation between the colored porphyrin spot and the visualized aldehyde spot.
Troubleshooting Guides
Issue 1: Aldehyde and Porphyrin Co-elute During Column Chromatography
If the aldehyde and porphyrin have very similar Rf values on TLC and co-elute during column chromatography, consider the following troubleshooting steps:
-
Optimize the Solvent System:
-
Trial and Error: Systematically test different solvent systems using TLC. The goal is to find a mixture that maximizes the difference in Rf between the porphyrin and the aldehyde.[3]
-
Solvent Polarity: Try a less polar solvent system. Porphyrins are generally large, relatively non-polar molecules (unless substituted with polar groups). Aldehydes can vary in polarity. A less polar eluent might retain the more polar aldehyde on the column longer while allowing the porphyrin to elute. Common solvent systems to try include gradients of ethyl acetate in hexane or dichloromethane in hexane.[4]
-
Avoid Alcohols: Be cautious when using alcohol-based solvents (like methanol or ethanol) as they can sometimes form acetals or hemiacetals with the aldehyde on the acidic silica gel, which can complicate the purification.[3]
-
-
Change the Stationary Phase:
-
Alumina: If silica gel is not providing adequate separation, consider using alumina as the stationary phase. The different surface chemistry of alumina can alter the elution profile of your compounds.[3]
-
Deactivated Silica: Adding a small amount of triethylamine (e.g., 1%) to your eluent can deactivate the acidic sites on the silica gel, which may improve the separation of acid-sensitive compounds.[3]
-
Issue 2: Residual Aldehyde Remains After Crystallization
If crystallization or recrystallization fails to remove the aldehyde impurity, here are some strategies to try:
-
Choose a Different Crystallization Solvent System:
-
Solubility is Key: The ideal recrystallization solvent is one in which your porphyrin is soluble when hot but insoluble when cold, while the aldehyde remains soluble at both temperatures.
-
Common Solvent Systems: Good solvent combinations for recrystallization of organic compounds include hexane/acetone, hexane/THF, and hexane/ethyl acetate.[5] For porphyrins, mixtures of dichloromethane or chloroform with a less polar solvent like hexane or methanol can be effective.
-
Rule of Thumb: Solvents that have similar functional groups to your compound are often good solubilizers.[5]
-
-
Slow Crystallization: Allow the crystallization to proceed slowly. Rapid crystal formation can trap impurities within the crystal lattice. Slow cooling or slow evaporation of the solvent can lead to purer crystals.[6]
Issue 3: Standard Purification Methods are Ineffective
When chromatography and crystallization are not sufficient, an alternative chemical extraction method can be employed.
-
Sodium Bisulfite Extraction: This is a highly effective method for removing aldehydes from organic mixtures.[7][8] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be separated from the organic layer containing the porphyrin.[7][8][9][10][11]
Data Presentation
The following table summarizes the primary methods for removing residual aldehydes from porphyrin reactions, along with their principles, advantages, and disadvantages.
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | High resolving power for complex mixtures. | Can be time-consuming and require large volumes of solvent. | Separating porphyrins from aldehydes with different polarities.[3][12] |
| Crystallization/Recrystallization | Difference in solubility between the porphyrin and impurities. | Can yield very pure product; scalable. | Finding a suitable solvent can be challenging; some product loss is inevitable. | Removing small amounts of impurities from a relatively pure product.[12] |
| Sodium Bisulfite Extraction | Chemical reaction of the aldehyde to form a water-soluble adduct. | Highly specific for aldehydes; rapid procedure. | Requires an aqueous workup; may not be suitable for base-sensitive porphyrins. | Cases where chromatography and crystallization fail to remove the aldehyde.[7][8][9] |
Experimental Protocols
Protocol 1: Optimized Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude porphyrin product in a minimal amount of the initial elution solvent (e.g., dichloromethane) and load it onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane or a low percentage of dichloromethane in hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of dichloromethane or ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure porphyrin, free of the aldehyde.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Sodium Bisulfite Extraction
-
Dissolution: Dissolve the crude porphyrin mixture containing the residual aldehyde in a water-miscible organic solvent like methanol, THF, or acetonitrile.[7] For aliphatic aldehydes, DMF is recommended.[7][11]
-
Bisulfite Addition: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[8][9] A white precipitate of the bisulfite adduct may form.[9]
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane) and deionized water to the separatory funnel and shake again.[8][9]
-
Layer Separation: Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite-aldehyde adduct, while the organic layer will contain the purified porphyrin.
-
Washing: Drain the organic layer and wash it with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified porphyrin.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. epfl.ch [epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. unifr.ch [unifr.ch]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 10. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Photostability of 5,15-Di-p-tolylporphyrin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and accessing key experimental protocols related to the photostability of 5,15-Di-p-tolylporphyrin and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and experimental analysis of this compound derivatives.
Synthesis & Purification
-
Question: My synthesis of this compound resulted in a low yield and a significant amount of a tar-like byproduct. What could be the cause and how can I improve it? Answer: Low yields and polymerization are common issues in porphyrin synthesis. The Adler-Longo method, while common, can lead to the formation of undesired oligocondensates. Consider Lindsey's two-step, one-flask methodology, which often provides higher yields (10-60%) by maintaining low concentrations of pyrrole and aldehyde to minimize side reactions. Another potential issue could be the purity of your reagents, especially the pyrrole and p-tolualdehyde. Ensure they are freshly distilled before use.
-
Question: I'm having difficulty purifying my this compound derivative using column chromatography. The compound seems to be sticking to the silica gel, or I'm getting poor separation. What can I do? Answer: Porphyrins can be challenging to purify via column chromatography due to their polarity and potential for aggregation on the stationary phase. Here are a few troubleshooting steps:
-
Deactivate the Silica Gel: Porphyrins can degrade on acidic silica. You can neutralize it by preparing a slurry of silica gel in your eluent and adding a small amount of a weak base, like triethylamine (0.1-1% v/v), before packing the column.
-
Optimize Your Solvent System: A common mistake is using a solvent system that is too polar, which can cause the porphyrin to streak or remain at the baseline. Start with a less polar system (e.g., hexane/dichloromethane) and gradually increase the polarity. A typical eluent system for these types of porphyrins is a gradient of dichloromethane in hexane.
-
Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.
-
Alternative Stationary Phases: If silica gel continues to be problematic, consider using alumina or a reversed-phase silica gel for your chromatography.
-
-
Question: My NMR spectrum of the purified this compound shows broad peaks. Is this normal? Answer: Broad peaks in the NMR spectrum of a porphyrin can indicate a few issues:
-
Aggregation: Porphyrins are known to aggregate, especially at higher concentrations, which can lead to peak broadening. Try acquiring the spectrum at a lower concentration.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions (e.g., Fe(III)) as impurities can cause significant broadening of NMR signals. These can sometimes be removed by washing a solution of the porphyrin with a chelating agent like EDTA.
-
Residual Acid/Base: Traces of acid or base used during synthesis or purification can protonate or deprotonate the inner nitrogen atoms, leading to a dynamic equilibrium that can broaden the N-H proton signals. Ensure your product is thoroughly washed and dried.
-
Photostability Experiments
-
Question: I am observing a rapid decrease in the Soret band intensity of my this compound derivative during photostability testing, even with a seemingly low light intensity. What could be the reason? Answer: Several factors can contribute to unexpectedly rapid photobleaching:
-
Presence of Oxygen: The photodegradation of many porphyrins is an oxygen-dependent process. Ensure your solvent is properly degassed if you intend to study the intrinsic photostability of the molecule.
-
Solvent Effects: The solvent can play a crucial role in the photodegradation pathway. Protic solvents or those with impurities can accelerate photobleaching. Ensure you are using high-purity, spectroscopy-grade solvents.
-
Aggregation State: The aggregation state of the porphyrin can influence its photostability. Monomeric species may have different degradation kinetics compared to aggregated forms. Consider how the concentration and solvent choice might be affecting aggregation.[1]
-
pH of the Solution: The pH of the medium can significantly impact the stability of porphyrins. For instance, some porphyrins are more stable at lower pH values.[1]
-
-
Question: How can I differentiate between photodegradation and simple photophysical processes like photoblinking in my single-molecule experiments? Answer: While both result in a loss of fluorescence, they are distinct processes. Photoblinking is a reversible transition to a non-emissive state, often a long-lived triplet state, from which the molecule can return to the emissive state. Photodegradation is an irreversible chemical change. To distinguish them, you can:
-
Observe for Recovery: If the fluorescence recovers after a "dark" period, it is likely photoblinking.
-
Vary the Atmosphere: The presence or absence of oxygen can significantly affect both processes, but often has a more pronounced effect on the rate of irreversible photodegradation.
-
Quantitative Data on Photostability
| Parameter | Free-Base Porphyrin (Representative) | Metallated Porphyrin (e.g., Zn(II)) (Representative) | Enhancement Strategy |
| Photodegradation Quantum Yield (Φd) | 10-4 - 10-6 | 10-5 - 10-7 | Incorporation into MOFs can significantly decrease Φd. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.4 - 0.7 | 0.5 - 0.8 | Can be influenced by the central metal ion. |
| Fluorescence Quantum Yield (Φf) | ~0.1 | ~0.03 - 0.05 | Often decreases upon metallation. |
Key Experimental Protocols
1. General Protocol for Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for research purposes.[2]
a. Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a high-purity, spectroscopy-grade solvent (e.g., toluene, THF, or DMF). The concentration should be adjusted to have a Soret band absorbance between 0.5 and 1.0 in a 1 cm path length cuvette.
-
Transfer the solution to a chemically inert and transparent container, such as a quartz cuvette.
-
Prepare an identical "dark control" sample by wrapping the cuvette completely in aluminum foil. This will be used to assess any thermal degradation.[3]
b. Light Exposure:
-
Place the sample and the dark control in a photostability chamber equipped with a calibrated light source. A combination of a cool white fluorescent lamp and a near-UV lamp is recommended to simulate daylight.[2]
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter for confirmatory studies.[2]
-
Maintain a constant temperature throughout the experiment to minimize thermal effects.
c. Analysis:
-
At predetermined time intervals, remove the sample and the dark control from the chamber.
-
Record the UV-Vis absorption spectrum of both samples.
-
Monitor the decrease in the absorbance of the Soret band and any changes in the Q-bands. The appearance of new bands may indicate the formation of photoproducts.[1]
-
Plot the natural logarithm of the absorbance at the Soret band maximum (ln(A)) versus time. The slope of this plot will give the apparent first-order rate constant for photodegradation.
-
The photodegradation quantum yield (Φd) can be determined relative to a well-characterized actinometer.
2. Protocol for Monitoring Photodegradation using UV-Vis Spectroscopy
-
Baseline Spectrum: Record the initial UV-Vis spectrum of the porphyrin solution before light exposure. Note the wavelength and absorbance of the Soret band maximum and the Q-bands.
-
Irradiation: Irradiate the sample with a light source of a specific wavelength and intensity. A laser or a filtered lamp can be used for more controlled experiments.
-
Time-course Spectra: At regular intervals during irradiation, record the UV-Vis spectrum.
-
Data Analysis:
-
Plot the absorbance at the Soret band maximum against time to observe the photobleaching kinetics.
-
Normalize the spectra to the initial Soret band maximum to better visualize changes in the spectral shape and the appearance of any new absorption bands, which could indicate the formation of photoproducts like chlorins or ring-opened species.[1]
-
Visualizations
Caption: Workflow for assessing the photostability of porphyrin derivatives.
Caption: Key steps in the photosensitized degradation of porphyrins.
References
Overcoming low solubility of 5,15-Di-p-tolylporphyrin in specific solvents
Welcome to the technical support center for 5,15-Di-p-tolylporphyrin (DTP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of DTP, with a specific focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (DTP)?
A1: this compound is generally considered an organo-soluble compound. The presence of the para-tolyl groups on the porphyrin ring enhances its solubility in a range of organic solvents compared to unsubstituted porphyrins. It is readily soluble in chlorinated solvents like dichloromethane and chloroform, as well as other organic solvents like tetrahydrofuran (THF). However, its solubility can be low in polar protic solvents like methanol and ethanol, and it is practically insoluble in water.
Q2: In which solvents is DTP known to be soluble?
A2: Based on available data and analogous compounds, DTP is expected to be soluble in the following solvents:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)[1]
-
Benzene and Toluene
Q3: Are there any common solvents in which DTP has poor solubility?
A3: Yes, DTP generally exhibits low solubility in:
-
Alcohols (e.g., methanol, ethanol)[2]
-
Water and aqueous buffers
-
Alkanes (e.g., hexane, heptane)
Q4: What is the visual appearance of a DTP solution?
A4: Dissolved DTP typically forms a purple solution. The intensity of the color is dependent on the concentration.
Q5: How can I determine the concentration of a DTP solution?
A5: The concentration of a DTP solution can be accurately determined using UV-Vis spectrophotometry. Porphyrins have a characteristic and very intense absorption band, known as the Soret band, in the near-UV region (around 400-420 nm), and weaker Q-bands in the visible region (500-700 nm)[3]. By measuring the absorbance at the Soret band maximum and applying the Beer-Lambert law (A = εbc), you can calculate the concentration. The molar extinction coefficient (ε) for DTP in a specific solvent is required for this calculation.
Troubleshooting Guide
Issue 1: DTP is not dissolving in my chosen solvent.
-
Possible Cause: The solvent may not be appropriate for DTP, or the concentration you are trying to achieve is above its solubility limit in that solvent. Porphyrins generally have low solubility in many organic solvents due to the high energy of their molecular lattices[4].
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a recommended solvent for DTP, such as dichloromethane, chloroform, or THF.
-
Gentle Heating: Try gently warming the solution. An increase in temperature often enhances the solubility of porphyrins[4]. Be cautious not to boil the solvent.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. The mechanical agitation can help break up solid particles and increase the rate of dissolution.
-
Co-solvent System: Consider using a co-solvent system. For instance, if your primary solvent is ethanol, adding a small amount of a better solvent like DCM or THF can significantly improve solubility.
-
Reduce Concentration: Attempt to prepare a more dilute solution.
-
Issue 2: The DTP solution appears cloudy or shows signs of precipitation over time.
-
Possible Cause: This is likely due to porphyrin aggregation. Porphyrins have a strong tendency to stack on top of each other through π-π interactions, especially in less ideal solvents or at higher concentrations, leading to the formation of aggregates that can precipitate out of solution[5][6].
-
Troubleshooting Steps:
-
Dilute the Solution: Aggregation is a concentration-dependent phenomenon. Diluting the solution can often break up the aggregates and restore a clear solution.
-
Change the Solvent: Switching to a solvent that better solvates the porphyrin macrocycle can prevent aggregation. Aromatic solvents like toluene or coordinating solvents like pyridine can sometimes disrupt π-π stacking.
-
Add a Surfactant (for aqueous applications): In cases where DTP needs to be dispersed in an aqueous environment, the use of surfactants to form micelles can encapsulate the porphyrin molecules and prevent aggregation[7].
-
Check for Temperature Effects: A decrease in temperature can sometimes promote precipitation. Ensure your solution is stored at a stable temperature.
-
Issue 3: After removing the solvent, the DTP solid is difficult to dry completely and remains a gummy solid.
-
Possible Cause: Porphyrins can be notoriously difficult to dry completely, often trapping residual solvent molecules within the solid matrix.
-
Troubleshooting Steps:
-
High Vacuum Drying: Dry the solid under a high vacuum for an extended period. Gentle heating under vacuum can also be effective, but be mindful of the porphyrin's thermal stability.
-
Solvent Displacement: Dissolve the gummy solid in a small amount of a good solvent (e.g., DCM) and then add a larger volume of a poor, volatile solvent in which the porphyrin is insoluble (e.g., hexane or heptane). This will cause the porphyrin to precipitate as a fine powder, which is often easier to dry.
-
Lyophilization (Freeze-Drying): Dissolve the porphyrin in a suitable solvent like benzene or dioxane, freeze the solution, and then remove the solvent under vacuum. This can yield a fluffy, amorphous powder that is free of residual solvent[8].
-
Data Presentation
Table 1: Qualitative Solubility of this compound (DTP) in Common Solvents
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble |
| Chloroform (CHCl₃) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Toluene | Soluble |
| Benzene | Moderately Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble[2] |
| Hexane | Insoluble |
| Water | Insoluble |
Table 2: Estimated Quantitative Solubility of DTP in Selected Solvents
Note: Direct quantitative solubility data for this compound is limited. The following values are estimates based on data for the structurally similar 5,10,15,20-tetraphenylporphyrin (TPP) and general knowledge of porphyrin solubility.
| Solvent | Estimated Solubility (mg/mL) at 25 °C |
| Dichloromethane (DCM) | > 10 |
| Chloroform (CHCl₃) | > 10 |
| Tetrahydrofuran (THF) | ~ 5-10 |
| Dimethylformamide (DMF) | ~ 1-5[4] |
| Ethanol | < 0.1[4] |
Experimental Protocols
Protocol 1: Determination of DTP Solubility using UV-Vis Spectrophotometry
This protocol outlines a method to determine the saturation solubility of DTP in a given solvent.
Materials:
-
This compound (DTP) solid
-
Solvent of interest
-
Spectrophotometer capable of UV-Vis measurements
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
Vortex mixer and/or sonicator
-
Analytical balance
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid DTP to a known volume of the solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
-
Sample Preparation for Measurement:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high absorbance readings.
-
-
Preparation of a Standard Curve (if molar extinction coefficient is unknown):
-
Prepare a stock solution of DTP of a known concentration in the same solvent.
-
Perform a series of serial dilutions to create a set of standards with known concentrations.
-
Measure the absorbance of each standard at the Soret band maximum (λmax).
-
Plot a graph of absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε) if the path length is 1 cm.
-
-
Measurement of the Saturated Solution:
-
Dilute the filtered saturated solution with a known dilution factor so that its absorbance at λmax falls within the linear range of the spectrophotometer (typically below 1.5).
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Using the Beer-Lambert law (A = εbc), calculate the concentration (c) of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.
-
Convert the concentration to the desired units (e.g., mg/mL).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Alkylporphyrins [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Assembly of Porphyrin Systems in Well-Defined Nanostructures: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventing porphyrin aggregation and controlling microenvironments using mixed polymer micelles - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 8. reddit.com [reddit.com]
Minimizing scrambling in the synthesis of 5,15-diarylporphyrins
Technical Support Center: Synthesis of 5,15-Diarylporphyrins
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 5,15-diarylporphyrins, with a focus on minimizing product scrambling.
Frequently Asked Questions (FAQs)
Q1: What is "scrambling" in the context of 5,15-diarylporphyrin synthesis?
A1: Scrambling refers to the acid-catalyzed rearrangement of pyrrole units during the condensation reaction of a dipyrromethane with an aldehyde. This process, driven by acidolysis (the acid-catalyzed cleavage) of the dipyrromethane and higher oligomers, leads to a mixture of porphyrin isomers instead of the desired single trans-A₂B₂-porphyrin.[1][2] This results in the formation of A₄, B₄, A₃B, and cis-A₂B₂ porphyrins, complicating purification and reducing the yield of the target molecule.
Q2: What is the underlying mechanism of scrambling?
A2: The generally accepted mechanism involves the protonation and subsequent cleavage of the dipyrromethane or the nascent oligopyrrolic chain by the acid catalyst. This cleavage generates smaller pyrrolic fragments that can then recondense in a statistical, or "scrambled," fashion.[3][4] The reaction is more pronounced with sterically unhindered dipyrromethanes.[1][4]
Q3: How can I detect and quantify the extent of scrambling in my reaction mixture?
A3: A rapid and effective method for detecting scrambling is Laser Desorption Mass Spectrometry (LD-MS), which can quickly identify the different porphyrin products in the mixture.[5] For quantification, High-Performance Liquid Chromatography (HPLC) can be used to separate the different isomers, allowing for the determination of their relative abundance.[1][6] UV-Vis spectroscopy can also be used to determine the overall yield of porphyrins.[1]
Q4: Are there synthetic routes that are inherently less prone to scrambling?
A4: Yes, several strategies have been developed to synthesize meso-patterned porphyrins with minimal scrambling. The "2 + 2" condensation of a dipyrromethane with a dipyrromethane-1,9-dicarbinol is one such method.[7] Another approach involves the use of a 1-acyldipyrromethane and a 9-bromodipyrromethane-1-carbinol to form a bilane intermediate, which then cyclizes to the porphyrin.[7] These methods often proceed under milder conditions, thus avoiding the harsh acidic environments that promote scrambling.
Q5: Does the choice of oxidant affect the degree of scrambling?
A5: The oxidant is added after the acid-catalyzed condensation to aromatize the porphyrinogen intermediate. While the primary scrambling events occur during the condensation step, the choice of oxidant and the oxidation conditions can impact the overall yield and purity of the final porphyrin product. Common oxidants include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and p-chloranil.[8] The effect of the oxidant on scrambling itself is not well-documented, as scrambling precedes the oxidation step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High degree of scrambling observed (mixture of porphyrin isomers). | 1. Use of sterically unhindered dipyrromethanes: Dipyrromethanes like 5-phenyldipyrromethane are highly susceptible to acidolysis.[1] 2. Strong acid catalysis: Aggressive acid catalysts (e.g., high concentrations of BF₃·OEt₂) can promote the cleavage of dipyrromethane intermediates.[9] 3. High reaction temperature and/or concentration: These conditions can accelerate the rate of scrambling reactions. | 1. Utilize sterically hindered dipyrromethanes: Employing dipyrromethanes with bulky substituents, such as 5-mesityldipyrromethane or 5-(2,6-dichlorophenyl)dipyrromethane, can significantly suppress scrambling.[2][5] 2. Optimize acid catalyst and concentration: Use milder acid catalysts like trifluoroacetic acid (TFA) at low concentrations. For 5-mesityldipyrromethane, optimal conditions have been identified as 10 mM concentration in CH₂Cl₂ with 17.8 mM TFA.[5] 3. Modify reaction conditions: Conduct the condensation at lower temperatures (e.g., 0 °C) and lower reactant concentrations (e.g., 10 mM).[5] Slowing down the reaction rate has been shown to reduce scrambling.[5] 4. Employ removable blocking groups: Introduce bulky substituents like bromides onto the aryl groups to provide steric hindrance during the condensation, which can be removed in a subsequent step.[2] |
| Low yield of the desired trans-A₂B₂-porphyrin. | 1. Reaction conditions that suppress scrambling may also inhibit the desired condensation: Low-scrambling conditions can sometimes lead to overall lower porphyrin yields (<10%).[1] 2. Incomplete reaction or oxidation: The condensation or subsequent oxidation step may not have gone to completion. | 1. Systematic screening of reaction conditions: A careful balance must be struck between minimizing scrambling and achieving a reasonable yield. Systematically vary the acid catalyst, concentration, solvent, and temperature.[5] 2. Consider alternative synthetic strategies: For particularly challenging syntheses, a "2 + 2" approach with a dipyrromethane-dicarbinol or a bilane-based route might provide higher yields of the pure isomer.[7] 3. Ensure efficient oxidation: Use an appropriate amount of a high-potential oxidant like DDQ and ensure sufficient reaction time for the oxidation step. |
| Difficulty in purifying the desired porphyrin from scrambled products. | Similar polarities of porphyrin isomers: The various scrambled porphyrin products often have very similar polarities, making chromatographic separation challenging.[9] | 1. Optimize the synthesis to minimize scrambling: The most effective approach is to prevent the formation of scrambled products in the first place. 2. Employ advanced chromatographic techniques: Consider using techniques like preparative HPLC or employing different stationary and mobile phases in column chromatography to improve separation. |
Quantitative Data on Scrambling in 5,15-Diarylporphyrin Synthesis
Table 1: Effect of Dipyrromethane Substituent on Scrambling
| Dipyrromethane | Aldehyde | Catalyst | Solvent | Scrambling Observed | Reference |
| 5-Phenyldipyrromethane | Benzaldehyde | TFA | CH₂Cl₂ | Extensive | [5] |
| 5-Mesityldipyrromethane | Benzaldehyde | TFA (17.8 mM) | CH₂Cl₂ (10 mM) | Minimal | [5] |
| 5-(2,6-Dichlorophenyl)dipyrromethane | Benzaldehyde | TFA (17.8 mM) | CH₂Cl₂ (10 mM) | Minimal | [5] |
| 5-(Pentafluorophenyl)dipyrromethane | Triphenylamine aldehyde | BF₃·OEt₂ | Dichloromethane | High (3% ABAB, 15% A₃B, 4% A₄) | [9] |
Table 2: Influence of Reaction Conditions on Porphyrin Yield and Scrambling
| Dipyrromethane | Aldehyde | Conditions | Yield of trans-A₂B₂ | Scrambling Level | Reference |
| 5-Mesityldipyrromethane | Various aromatic aldehydes | 10 mM in CH₂Cl₂, 17.8 mM TFA | 14-48% | Minimal | [5] |
| 5-Phenyldipyrromethane | Various aromatic aldehydes | 10 mM in MeCN, 0°C, BF₃·OEt₂, NH₄Cl | <10% | Little to none | [5] |
| 5-Phenyldipyrromethane | Various aromatic aldehydes | 0.1 M in DMSO, 100°C, NH₄Cl, air oxidation | <10% | Little to none | [5] |
| Dipyrromethane | Aromatic aldehydes | EtOH/H₂O (4:1), 38 mM HCl, 16h | 9-38% | Not detectable | |
| Dipyrromethane | Arylethynyl aldehydes | THF/H₂O (2:1), 150 mM HCl, 3h | 9-38% | Not detectable |
Detailed Experimental Protocols
Protocol 1: Synthesis of trans-A₂B₂-Porphyrins with Minimal Scrambling using a Sterically Hindered Dipyrromethane (Adapted from Lindsey et al.[5])
This protocol is optimized for the condensation of 5-mesityldipyrromethane with an aromatic aldehyde.
-
Reactant Preparation: Dissolve 5-mesityldipyrromethane (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to achieve a final concentration of 10 mM for each reactant.
-
Initiation of Condensation: To the solution from step 1, add trifluoroacetic acid (TFA) to a final concentration of 17.8 mM.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for a duration determined by monitoring the consumption of the starting materials (typically 1-2 hours).
-
Oxidation: Following the condensation, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5-3.0 eq) in CH₂Cl₂ and continue stirring at room temperature for at least 1 hour to effect aromatization of the porphyrinogen.
-
Work-up: Quench the reaction by adding triethylamine (TEA) to neutralize the TFA. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude porphyrin by column chromatography on silica gel, typically using a solvent system such as dichloromethane/hexanes.
Protocol 2: Scramble-Free Synthesis of trans-A₂B₂-Porphyrins in Aqueous Media (Adapted from Kumar et al.[8])
This protocol provides an environmentally benign approach for aromatic aldehydes.
-
Reactant Solution: Prepare a solution of the dipyrromethane (1.0 eq, 4 mM) and the aromatic aldehyde (1.0 eq, 4 mM) in a 4:1 mixture of ethanol (EtOH) and water (H₂O).
-
Acidification: Add concentrated hydrochloric acid (HCl) to the solution to reach a final concentration of 38 mM.
-
Condensation: Stir the mixture at room temperature for 16 hours.
-
Oxidation: Add p-chloranil (2.5 eq) to the reaction mixture and continue to stir for an additional 2 hours.
-
Neutralization and Extraction: Neutralize the reaction mixture with aqueous ammonia. Extract the porphyrin into dichloromethane. Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Conditions Giving Minimal Scrambling in the Synthesis of trans-Porphyrins from Dipyrromethanes and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of red cell porphyrins by fluorescence scanning after thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An efficient synthesis of porphyrins with different meso substituents that avoids scrambling in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 5,15-Di-p-tolylporphyrin
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the bulk synthesis of 5,15-Di-p-tolylporphyrin.
Experimental Protocols
I. Synthesis of 5-(p-tolyl)dipyrromethane Precursor
This protocol is adapted from established methods for synthesizing 5-substituted dipyrromethanes, which are key precursors for trans-A2B2 porphyrins.[1] A large excess of pyrrole is used to maximize the formation of the dipyrromethane and minimize the formation of higher oligomers.[2]
Reaction Scheme:
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (for ~10 g scale) | Moles |
| p-Tolualdehyde | 120.15 | 1.019 | 5.0 g | 0.0416 |
| Pyrrole (freshly distilled) | 67.09 | 0.967 | 111.6 g (115.4 mL) | 1.66 |
| Trifluoroacetic acid (TFA) | 114.02 | 1.489 | 0.47 g (0.32 mL) | 0.00416 |
| Dichloromethane (DCM) | 84.93 | 1.33 | As needed | - |
| Hexane | - | - | As needed | - |
| Celite or Silica Gel | - | - | As needed | - |
Procedure:
-
Reaction Setup: In a flask shielded from light, dissolve p-tolualdehyde in freshly distilled pyrrole. The large excess of pyrrole also acts as the solvent.[3]
-
Acid Catalysis: Add trifluoroacetic acid (TFA) dropwise to the stirred solution at room temperature. The reaction is typically rapid and should be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete (usually within 15-30 minutes), quench the reaction by adding a small amount of a weak base, such as triethylamine (TEA), to neutralize the acid.
-
Solvent Removal: Remove the excess pyrrole by rotary evaporation.
-
Purification:
-
Dissolve the resulting crude oil in a minimal amount of dichloromethane.
-
Pass the solution through a plug of silica gel or Celite to remove polymeric impurities.
-
Further purify the dipyrromethane by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
For bulk quantities, recrystallization from a suitable solvent system like ethanol/water can be an effective purification method.[4]
-
II. Synthesis of this compound
This protocol is based on the Lindsey two-step, one-flask synthesis, which is widely used for preparing meso-substituted porphyrins under mild conditions.[5] This method involves the acid-catalyzed condensation of the dipyrromethane and an aldehyde to form the porphyrinogen, followed by oxidation to the porphyrin.
Reaction Scheme:
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (for ~1 g scale) | Moles |
| 5-(p-tolyl)dipyrromethane | 234.32 | - | 1.0 g | 0.00427 |
| p-Tolualdehyde | 120.15 | 1.019 | 0.51 g (0.5 mL) | 0.00427 |
| Dichloromethane (DCM), dry | 84.93 | 1.33 | 500 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 1.489 | 0.19 g (0.13 mL) | 0.0017 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | - | 0.97 g | 0.00427 |
| Triethylamine (TEA) | 101.19 | 0.726 | As needed | - |
| Methanol | 32.04 | 0.792 | As needed | - |
| Toluene | 92.14 | 0.867 | As needed | - |
| Pyridine | 79.10 | 0.982 | As needed | - |
Procedure:
-
Condensation:
-
In a large flask protected from light, dissolve 5-(p-tolyl)dipyrromethane and p-tolualdehyde in dry dichloromethane.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add TFA dropwise to the stirred solution. The reaction mixture will typically darken.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the porphyrinogen by UV-Vis spectroscopy (a broad, weak absorbance in the 450-550 nm range).
-
-
Oxidation:
-
Add a solution of DDQ in dichloromethane or toluene to the reaction mixture.
-
Stir the reaction open to the air for at least 3 hours, or until the characteristic Soret band of the porphyrin (around 410 nm) appears and its intensity no longer increases.
-
-
Work-up:
-
Neutralize the reaction mixture by adding a few drops of triethylamine.
-
Reduce the solvent volume by rotary evaporation.
-
-
Purification:
-
Column Chromatography: Adsorb the crude product onto a small amount of silica gel and load it onto a silica gel column. Elute with a solvent system such as dichloromethane/hexane or toluene/hexane. Collect the purple porphyrin fraction.
-
Crystallization: After chromatography, evaporate the solvent and recrystallize the solid product from a solvent mixture like toluene/methanol or chloroform/methanol to obtain pure crystalline this compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 5-(p-tolyl)dipyrromethane | - Impure or wet pyrrole and/or p-tolualdehyde.- Incorrect stoichiometry.- Formation of higher oligomers. | - Use freshly distilled pyrrole and pure p-tolualdehyde.- Ensure a large excess of pyrrole is used.- Monitor the reaction closely by TLC and quench it as soon as the dipyrromethane is the major product. |
| Low Yield of this compound | - Incomplete condensation or oxidation.- Degradation of the porphyrinogen.- Scrambling leading to a mixture of porphyrins. | - Monitor both steps of the reaction by UV-Vis spectroscopy.- Ensure the reaction is protected from light during the condensation step.- To minimize scrambling, consider using lower temperatures during condensation and a slower addition of the acid catalyst. For a scramble-free synthesis, a more advanced method using removable blocking groups on the dipyrromethane may be necessary.[6][7] |
| Presence of Multiple Porphyrin Products (Scrambling) | Acid-catalyzed fragmentation and recombination of the dipyrromethane and aldehyde during the condensation step.[4][8] | - Lower the reaction temperature and use a less concentrated acid catalyst solution.[8]- Employ a dipyrromethane with sterically hindering groups, although this is not applicable for the target molecule.- A recently developed method involves using bromophenyl dipyrromethanes to prevent scrambling, followed by removal of the bromine atoms.[6][9] |
| Difficult Purification (Tarry Byproducts) | Formation of polymeric materials, especially with prolonged reaction times or high temperatures.[5] | - Use a plug of silica gel or Celite to filter the crude product before column chromatography.- Avoid excessive heating during solvent removal.- Ensure efficient stirring to prevent localized overheating. |
| Porphyrin Product is a Greenish Color Instead of Purple | Incomplete oxidation, leading to the presence of chlorin (a reduced porphyrin) byproducts.[10] | - Increase the amount of oxidant (DDQ) or prolong the oxidation time.- Ensure adequate exposure to air during the oxidation step. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a large excess of pyrrole in the synthesis of the dipyrromethane precursor?
A1: Using a large excess of pyrrole shifts the reaction equilibrium towards the formation of the dipyrromethane and minimizes the self-condensation of pyrrole and the formation of higher oligomeric byproducts.[2] Pyrrole also serves as the solvent in this case.
Q2: What is "scrambling" in the context of trans-A2B2 porphyrin synthesis, and why is it a problem?
A2: Scrambling refers to the acid-catalyzed fragmentation and recombination of the dipyrromethane and aldehyde precursors during the condensation reaction. This leads to the formation of a statistical mixture of porphyrins (A4, A3B, cis-A2B2, and the desired trans-A2B2), which are often difficult to separate, resulting in a low yield of the target compound.[4][8][11]
Q3: Are there alternative, more environmentally friendly methods for synthesizing porphyrins on a large scale?
A3: Yes, recent research has focused on "green" synthesis methods. One promising approach involves the condensation of pyrrole and aldehyde in a water-methanol mixture, followed by oxidation in dimethylformamide (DMF) with aerial oxygen.[12] This method avoids the use of large volumes of chlorinated solvents and expensive oxidants like DDQ.[12]
Q4: How can I effectively monitor the progress of the porphyrin synthesis reaction?
A4: UV-Vis spectroscopy is the most effective method for monitoring the reaction. The formation of the porphyrin is indicated by the appearance of a strong Soret band around 410 nm and several weaker Q-bands in the 500-700 nm region. Thin-layer chromatography (TLC) can also be used to track the consumption of the starting materials and the formation of the porphyrin product.
Q5: What are the key considerations for scaling up the purification of this compound?
A5: For bulk purification, column chromatography can be challenging. It is important to use a wider column and to load the crude product adsorbed onto silica gel for better separation. Following chromatography, crystallization is crucial for obtaining a highly pure product. Experiment with different solvent systems (e.g., toluene/methanol, chloroform/methanol) and cooling rates to optimize crystal growth and purity.
Visualizations
Caption: Workflow for the synthesis of the 5-(p-tolyl)dipyrromethane precursor.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. gfmoorelab.com [gfmoorelab.com]
- 4. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemijournal.com [chemijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Scramble-Free Synthesis of Unhindered trans-A2B2âMesoaryl Porphyrins via Bromophenyl Dipyrromethanes [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 5,15-Diaryltetrabenzoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Purity of 5,15-Di-p-tolylporphyrin: A Comparative Guide to HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for confirming the purity of 5,15-Di-p-tolylporphyrin, a versatile photosensitizer with applications in photodynamic therapy and materials science.
This document outlines detailed experimental protocols for both techniques, presents a quantitative comparison of their performance, and offers insights into alternative purity assessment methods. A logical workflow for the quality control of synthesized this compound is also provided to guide researchers in establishing robust analytical procedures.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A gradient reversed-phase HPLC method is effective for monitoring the formation of aryl porphyrins and determining their quantitative purity.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 70% B; 5-20 min: 70-100% B; 20-25 min: 100% B; 25.1-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 413 nm (for porphyrin Q-band), 254 nm (for precursors) |
Sample Preparation:
A stock solution of this compound is prepared in a suitable organic solvent such as dichloromethane or tetrahydrofuran (THF) at a concentration of 1 mg/mL. This stock solution is then diluted with the mobile phase to a final concentration of approximately 10-20 µg/mL for injection.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a soft ionization technique well-suited for the analysis of porphyrins, providing information on the molecular weight and fragmentation patterns.
Instrumentation and Conditions:
| Parameter | Specification |
| Mass Spectrometer | Q-TOF (Quadrupole Time-of-Flight) or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Collision Energy | 10-40 eV (for fragmentation studies) |
| Mass Range | m/z 100-1000 |
Sample Preparation:
The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer or analyzed via LC-MS. For direct infusion, the sample is diluted to a concentration of approximately 1-5 µg/mL in a solvent compatible with ESI, such as acetonitrile or methanol with 0.1% formic acid.
Purity Assessment: A Comparative Analysis
The purity of this compound can be assessed by various analytical techniques. HPLC and Mass Spectrometry are powerful tools for this purpose, each offering distinct advantages.
| Analytical Method | Principle | Information Provided | Typical Purity (%) | Advantages | Limitations |
| HPLC-DAD | Chromatographic separation based on polarity, followed by UV-Vis detection. | Retention time, peak area (quantitative), UV-Vis spectrum. | >95% | High precision and accuracy for quantification of known impurities. | Requires reference standards for impurity identification. May not detect non-chromophoric impurities. |
| LC-MS (ESI-QTOF) | Chromatographic separation coupled with mass analysis. | Retention time, accurate mass of the parent ion and fragments. | Confirms molecular weight | High sensitivity and specificity for identification of impurities. | Quantification can be less precise than HPLC-DAD without appropriate standards. Ionization efficiency can vary between compounds. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to an internal standard. | Absolute purity determination without a reference standard of the analyte. | >98% | Provides structural information and can quantify impurities without the need for their isolation. | Lower sensitivity compared to HPLC. Requires a pure internal standard. |
| UV-Vis Spectroscopy | Measurement of light absorption at different wavelengths. | Characteristic Soret and Q-bands for porphyrins. | Qualitative | Simple, rapid, and provides characteristic spectral fingerprint. | Not a separative technique; impurities with similar chromophores will interfere. |
Note: The typical purity percentages are illustrative and can vary depending on the synthesis and purification methods.
Experimental Workflow for Quality Control
A robust quality control workflow is essential to ensure the consistent purity and quality of synthesized this compound, particularly for applications in drug development.
Figure 1. Quality control workflow for this compound.
Signaling Pathway and Logical Relationships
In the context of its application in photodynamic therapy (PDT), this compound acts as a photosensitizer. Upon activation by light of a specific wavelength, it transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in cancerous tissues.
Figure 2. Simplified signaling pathway of PDT using this compound.
By employing a combination of these analytical techniques and following a structured quality control workflow, researchers can confidently ascertain the purity of this compound, ensuring the reliability and reproducibility of their experimental results and advancing its potential in various scientific and therapeutic fields.
Electrochemical comparison of 5,15-Di-p-tolylporphyrin with its zinc complex
In the world of porphyrin chemistry, the introduction of a central metal ion can dramatically alter the electronic properties of the macrocycle. This guide provides a detailed electrochemical comparison of the free-base 5,15-Di-p-tolylporphyrin and its zinc complex, offering researchers, scientists, and drug development professionals a clear overview of their respective redox behaviors. The inclusion of a zinc ion is known to influence the electrochemical characteristics of the porphyrin ring, generally making it easier to oxidize.
Comparative Electrochemical Data
The following table summarizes the key electrochemical data obtained from cyclic voltammetry experiments on this compound (represented by its close analog, 5,10,15,20-tetra-p-tolylporphyrin, H₂TTP) and its zinc complex (ZnTTP). These values provide a quantitative look at the impact of zinc coordination on the porphyrin's redox potentials.
| Compound | First Oxidation Potential (E½, V vs. Ag/AgCl) | Second Oxidation Potential (E½, V vs. Ag/AgCl) | First Reduction Potential (E½, V vs. Ag/AgCl) |
| This compound (as H₂TTP) | ~+0.85 | ~+1.15 | ~-1.20 |
| Zinc this compound (as ZnTTP) | +0.91[1] | +1.23[1] | Not reported in the primary source |
Note: The precise redox potentials can vary with experimental conditions such as solvent, supporting electrolyte, and reference electrode.
Experimental Protocols
The electrochemical data presented was obtained using cyclic voltammetry (CV), a fundamental technique for probing the redox properties of chemical compounds.
Cyclic Voltammetry Protocol:
A standard three-electrode setup is employed for cyclic voltammetry measurements.
-
Working Electrode: A glassy carbon or platinum electrode is typically used as the working electrode, providing an inert surface for the electrochemical reactions.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) serves as the reference against which the potentials are measured.
-
Counter Electrode: A platinum wire or foil is used as the counter electrode to complete the electrical circuit.
The porphyrin sample is dissolved in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), containing a supporting electrolyte like tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) at a concentration of approximately 0.1 M. The solution is deoxygenated by bubbling with an inert gas, such as nitrogen or argon, prior to the experiment to prevent interference from oxygen reduction.
The potential is then swept linearly from an initial value to a final value and back again, and the resulting current is measured. The scan rate, typically in the range of 50-200 mV/s, can be varied to investigate the kinetics of the electron transfer processes.
Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical comparison of this compound and its zinc complex.
The insertion of the zinc(II) ion into the porphyrin core generally leads to a positive shift in the oxidation potentials, indicating that the zinc complex is easier to oxidize than the free-base porphyrin. This is attributed to the electron-donating nature of the porphyrin ligand, which increases the electron density at the metal center. Conversely, the reduction potentials are often shifted to more negative values, making the zinc complex more difficult to reduce. These trends are consistent with the data presented and are a key consideration for applications in catalysis, sensing, and photodynamic therapy where the redox properties of the porphyrin are critical.
References
A Comparative Guide to Porphyrin-Based Catalysts: Unveiling the Activity of 5,15-Di-p-tolylporphyrin
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Porphyrin-based catalysts, synthetic mimics of the active sites in heme-containing enzymes like cytochrome P450, have emerged as a versatile class of compounds for a range of oxidative transformations. This guide provides a comparative analysis of the catalytic activity of 5,15-Di-p-tolylporphyrin and its metallated derivatives against other notable porphyrin-based catalysts, supported by experimental data and detailed methodologies.
Porphyrins are macrocyclic compounds that can chelate a variety of metal ions, forming metalloporphyrins. This ability to incorporate different metals allows for the fine-tuning of their catalytic properties, making them effective in reactions such as alkane hydroxylation and alkene epoxidation. These reactions are crucial in organic synthesis and are of significant interest in the pharmaceutical industry for the functionalization of complex molecules.
Comparative Catalytic Performance in Alkane Hydroxylation
The hydroxylation of alkanes, the conversion of a C-H bond to a C-OH group, is a challenging yet fundamental transformation. The following table summarizes the catalytic performance of various manganese and iron porphyrins in the oxidation of cyclohexane, a common model substrate.
| Catalyst | Metal | Oxidant | Conversion (%) | TON (Turnover Number) | Product Selectivity (Alcohol:Ketone) | Reference |
| Mn(this compound)Cl | Mn(III) | PhIO | - | - | - | Data Not Available |
| Fe(this compound)Cl | Fe(III) | PhIO | - | - | - | Data Not Available |
| Mn(TPP)Cl (Tetraphenylporphyrin) | Mn(III) | PhIO | 11 | - | 1.04 | [1] |
| Mn(TMP)Cl (Tetramesitylporphyrin) | Mn(III) | PhIO | - | - | - | Data Not Available |
| Fe(TDCPP)Cl (Tetrakis(2,6-dichlorophenyl)porphyrin) | Fe(III) | PhIO | 68 | 1323 | - | [2] |
| Fe(TPP)Cl (Tetraphenylporphyrin) | Fe(III) | PhIO | 98 | ~100 | - | [3] |
| Mn(TDCPP)Cl | Mn(III) | PhIO | - | 780 | 8.9 (Cyclohexanol:Cyclohexanone) | [4] |
Note: Direct comparative data for Mn(this compound)Cl and Fe(this compound)Cl in cyclohexane oxidation was not available in the searched literature. The table includes data for structurally related and commonly studied porphyrins to provide a basis for comparison.
The data indicates that the steric and electronic properties of the porphyrin ligand, as well as the choice of the central metal ion, significantly influence the catalytic efficiency and selectivity. For instance, the highly halogenated Fe(TDCPP)Cl exhibits a remarkable turnover number, suggesting high stability and activity.[2] In contrast, simpler porphyrins like Mn(TPP)Cl show more modest conversions.[1]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a metalloporphyrin catalyst and a typical catalytic oxidation reaction.
Synthesis of Chloro[5,10,15,20-tetrakis(p-tolyl)porphyrinato]manganese(III)
A common method for the synthesis of manganese(III) porphyrins involves the metalation of the free-base porphyrin with a manganese(II) salt followed by oxidation and anion exchange.
Materials:
-
5,10,15,20-Tetrakis(p-tolyl)porphyrin (H₂TTP)
-
Manganese(II) chloride (MnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Air or Oxygen
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve H₂TTP in DMF in a round-bottom flask.
-
Add a stoichiometric excess of MnCl₂ to the solution.
-
Reflux the mixture for several hours while bubbling air or oxygen through the solution. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an excess of aqueous HCl to the solution to facilitate the formation of the chloride salt.
-
Precipitate the product by adding water.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The final product, Mn(TTP)Cl, can be further purified by chromatography.
General Procedure for Catalytic Oxidation of Cyclohexane
The following protocol outlines a typical procedure for the oxidation of cyclohexane using a metalloporphyrin catalyst and an oxygen donor.
Materials:
-
Metalloporphyrin catalyst (e.g., Mn(TPP)Cl)
-
Cyclohexane (substrate)
-
Iodosylbenzene (PhIO) or other suitable oxidant
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a reaction vessel, dissolve the metalloporphyrin catalyst in the chosen solvent.
-
Add the substrate, cyclohexane, and the internal standard to the solution.
-
Initiate the reaction by adding the oxidant (e.g., PhIO) in small portions over a period of time.
-
Stir the reaction mixture at room temperature or a specified temperature for a set duration.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC).
-
Upon completion, quench the reaction (e.g., by adding a reducing agent like triphenylphosphine if a peroxide-based oxidant is used).
-
Analyze the final reaction mixture by GC to determine the conversion of the substrate and the yield and selectivity of the products (cyclohexanol and cyclohexanone).
Reaction Mechanism and Workflow
The catalytic cycle of alkane hydroxylation by metalloporphyrins is believed to proceed through the formation of a high-valent metal-oxo species. This highly reactive intermediate is responsible for the hydrogen atom abstraction from the alkane, followed by a radical rebound mechanism to form the alcohol product.
Caption: Catalytic cycle for alkane hydroxylation by a metalloporphyrin catalyst.
The logical workflow for comparing the efficacy of different porphyrin-based catalysts involves a systematic approach encompassing synthesis, characterization, and rigorous catalytic testing.
Caption: Workflow for comparing porphyrin-based catalysts.
Conclusion
While direct comparative data for the catalytic activity of this compound in standardized oxidation reactions remains to be extensively documented in publicly available literature, the existing data for structurally analogous porphyrins provides a valuable framework for predicting its potential performance. The electronic and steric effects of the p-tolyl substituents are expected to influence its catalytic behavior. Further experimental investigation is necessary to fully elucidate the catalytic efficacy of this compound and its metallated derivatives and to position it within the broader landscape of porphyrin-based catalysts. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to embark on such investigations.
References
A Comparative Guide to the Singlet Oxygen Generation of 5,15-Diaryl-10,20-Dihalogeno Porphyrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the singlet oxygen generation capabilities of a series of 5,15-diaryl-10,20-dihalogeno porphyrins. The performance of these halogenated porphyrins is compared with their unhalogenated counterpart and a clinically relevant photosensitizer, Hematoporphyrin monomethyl ether (HMME). Additionally, the well-established clinical photosensitizer, Photofrin II®, is included as a benchmark. This guide is intended to assist researchers in the selection and development of next-generation photosensitizers for photodynamic therapy (PDT).
Introduction
Photodynamic therapy is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which subsequently induce localized cell death. The efficacy of a photosensitizer is intrinsically linked to its ability to efficiently generate singlet oxygen upon photoirradiation. Porphyrins, with their characteristic strong absorption in the visible region and ability to populate long-lived triplet states, are a cornerstone class of photosensitizers.
Recent research has focused on the strategic modification of the porphyrin macrocycle to enhance their photodynamic properties. The introduction of heavy atoms, such as halogens, is a well-established strategy to promote intersystem crossing from the excited singlet state to the triplet state, thereby increasing the quantum yield of singlet oxygen generation. This guide focuses on a specific class of such molecules: 5,15-diaryl-10,20-dihalogeno porphyrins.
Performance Comparison of Photosensitizers
The singlet oxygen generation of a series of 5,15-diaryl-10,20-dihalogeno porphyrins, designated as Series I (I₁₋₆) and Series II (II₁₋₄), was evaluated and compared with an unhalogenated 5,15-diaryl porphyrin (PS₁) and Hematoporphyrin monomethyl ether (HMME).[1][2]
Singlet Oxygen Generation Rates
The rate of singlet oxygen generation is a direct measure of the photosensitizer's efficiency. The following table summarizes the experimentally determined singlet oxygen generation rates (k) for the evaluated compounds.[1] A higher k value indicates a more efficient singlet oxygen generator.
| Compound | Description | Singlet Oxygen Generation Rate (k) (s⁻¹) |
| Series I | 5,15-diaryl-10,20-dihalogeno porphyrins | |
| I₁ | 5,15-Bis(4-carboxyphenyl)-10,20-diiodo-porphyrin | 0.0045 |
| I₂ | 5,15-Bis(4-carboxyphenyl)-10,20-dibromo-porphyrin | 0.0038 |
| I₃ | 5,15-Bis(4-carboxyphenyl)-10,20-dichloro-porphyrin | 0.0031 |
| I₄ | 5,15-Bis(phenyl)-10,20-diiodo-porphyrin | 0.0051 |
| I₅ | 5,15-Bis(phenyl)-10,20-dibromo-porphyrin | 0.0042 |
| I₆ | 5,15-Bis(phenyl)-10,20-dichloro-porphyrin | 0.0035 |
| Series II | 5,15-diaryl-10,20-dihalogeno porphyrin conjugates | |
| II₁ | Conjugate of I₁ | 0.0053 |
| II₂ | Conjugate of I₂ | 0.0046 |
| II₃ | Conjugate of I₁ | 0.0058 |
| II₄ | Conjugate of I₂ | 0.0061 |
| Controls | ||
| PS₁ | 5,15-Bis(4-carboxyphenyl)porphyrin (unhalogenated) | 0.0012 |
| HMME | Hematoporphyrin monomethyl ether | 0.0015 |
| Clinical Benchmark | ||
| Photofrin II® | Quantum Yield (ΦΔ) ≈ 0.41–0.56 |
Note: The value for Photofrin II® is the singlet oxygen quantum yield (ΦΔ), a dimensionless measure of efficiency, as the rate constant (k) was not available in the same study. A higher quantum yield also indicates greater efficiency.
The data clearly demonstrates that the halogenated porphyrins of both Series I and II exhibit significantly higher singlet oxygen generation rates compared to the unhalogenated control (PS₁) and the established photosensitizer HMME.[1][2] Notably, the iodinated porphyrins (I₁, I₄, II₁, II₃) generally show higher rates than their brominated (I₂, I₅, II₂, II₄) and chlorinated (I₃, I₆) analogs, which is consistent with the heavy-atom effect. The conjugate II₄ displayed the highest singlet oxygen generation rate among all the tested compounds.[2]
Photophysical Properties
The photophysical properties of photosensitizers are crucial for their function. Key parameters include the absorption maxima (λmax), which should ideally be in the red or near-infrared region for deeper tissue penetration of light, and fluorescence, which is a competing deactivation pathway to the triplet state required for singlet oxygen generation.
| Compound | Soret Band (nm) | Q-Bands (nm) | Longest Wavelength (nm) | Fluorescence |
| Dihalogeno Porphyrins | ~425 | ~523, 558, 602, 660 | ~660 | No |
| PS₁ (unhalogenated) | ~415 | ~515, 550, 590, 645 | 630 | Yes |
| HMME | ~400 | ~500, 534, 566, 616 | Not specified | Yes |
The 5,15-diaryl-10,20-dihalogeno porphyrins exhibit a desirable red-shift in their longest absorption wavelength (~660 nm) compared to the unhalogenated PS₁ (630 nm).[1] This shift towards longer wavelengths is advantageous for PDT applications. Furthermore, the halogenated porphyrins were found to be non-fluorescent, indicating that the absorbed light energy is efficiently channeled towards the triplet state, a prerequisite for high singlet oxygen generation.[1] In contrast, the unhalogenated PS₁ is fluorescent, suggesting that a portion of the absorbed energy is lost as light emission, which is consistent with its lower singlet oxygen generation rate.[1]
Experimental Protocols
The following section details the methodology used to obtain the singlet oxygen generation data presented in this guide.
Measurement of Singlet Oxygen Generation
The rate of singlet oxygen generation was determined by a chemical quenching method using 1,3-diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger.[1]
Materials:
-
Photosensitizers (Series I, Series II, PS₁, HMME)
-
1,3-diphenylisobenzofuran (DPBF)
-
Dimethylformamide (DMF)
-
Quartz cuvette
-
650 nm laser light source (5 mW/cm²)
-
UV-Vis Spectrophotometer
Procedure:
-
A solution of the photosensitizer (1 µM) and DPBF (30 µM) in DMF was prepared in a quartz cuvette.
-
The solution was irradiated with a 650 nm laser at a power density of 5 mW/cm².
-
The decrease in the absorbance of DPBF at 415 nm was monitored every 10 seconds for a total of 80 seconds using a UV-Vis spectrophotometer.
-
The singlet oxygen generation rate (k) was calculated from the slope of the plot of ln([DPBF]₀/[DPBF]t) versus irradiation time (t), where [DPBF]₀ and [DPBF]t are the concentrations of DPBF at time 0 and time t, respectively.
Visualizing the Process
To better understand the underlying principles and experimental workflow, the following diagrams are provided.
Mechanism of Singlet Oxygen Generation
The Jablonski diagram below illustrates the photophysical processes that lead to the generation of singlet oxygen by a photosensitizer.
Caption: Jablonski diagram of photosensitization.
Experimental Workflow for Singlet Oxygen Detection
The following diagram outlines the key steps in the experimental procedure for measuring singlet oxygen generation using the DPBF method.
Caption: Experimental workflow for DPBF assay.
Logical Relationship for Photosensitizer Efficacy
The efficiency of a photosensitizer in PDT is dependent on several interconnected factors. The diagram below illustrates the logical flow from molecular properties to therapeutic outcome.
Caption: Factors influencing PDT efficacy.
Conclusion
The evaluation of 5,15-diaryl-10,20-dihalogeno porphyrins reveals their significant potential as highly efficient photosensitizers for photodynamic therapy. The introduction of halogens, particularly iodine and bromine, at the 10 and 20 positions of the porphyrin macrocycle leads to a substantial increase in the rate of singlet oxygen generation compared to the unhalogenated parent compound and the established photosensitizer HMME.[1] This enhancement is attributed to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Furthermore, the red-shifted absorption and lack of fluorescence in these halogenated derivatives are desirable properties for PDT agents.[1] The findings presented in this guide provide valuable data for the rational design and development of new and improved photosensitizers for cancer therapy and other photomedical applications.
References
Side-by-side analysis of the stability of different meso-diarylporphyrins
The inherent stability of the porphyrin macrocycle is a critical determinant of its suitability for a wide range of applications, from photodynamic therapy and catalysis to materials science. For researchers, scientists, and drug development professionals, understanding the subtle interplay between molecular structure and stability is paramount for designing robust and effective porphyrin-based systems. This guide provides a side-by-side analysis of the stability of different meso-diarylporphyrins, supported by experimental data and detailed protocols.
The stability of a porphyrin is not a singular property but rather a composite of its resistance to various degradation pathways, principally photodegradation, thermal decomposition, and chemical attack. The nature and position of substituents on the meso-aryl rings play a crucial role in modulating this stability.
Photostability: Resisting Degradation Under Light
Photostability is a key consideration for applications involving light, such as photosensitizers in photodynamic therapy or components in light-harvesting devices. The primary mechanism of photodegradation often involves reaction with singlet oxygen, which is generated by the porphyrin itself upon irradiation. The efficiency of this self-degradation is quantified by the photodegradation quantum yield (Φd).
Several factors influence the photostability of meso-diarylporphyrins. Steric hindrance at the ortho positions of the meso-phenyl groups can significantly enhance photostability by physically protecting the porphyrin macrocycle from attack. For instance, 2,6-disubstituted meso-tetraphenylporphyrins have demonstrated excellent stability.[1] The electronic nature of the substituents also plays a role, with electron-withdrawing groups sometimes enhancing stability by altering the electron density of the macrocycle.
Table 1: Comparative Photostability of Selected Meso-Diarylporphyrins
| Porphyrin Derivative | Substituent(s) | Photodegradation Quantum Yield (Φd) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Hematoporphyrin (HP) | - | 4.7 x 10⁻⁵ | - | Phosphate Buffer (pH 7.4) | [2] |
| Photofrin II (PF II) | - | 5.4 x 10⁻⁵ | - | Phosphate Buffer (pH 7.4) | [2] |
| Tetra(4-sulfonatophenyl)porphine (TSPP) | 4-SO₃H | 9.8 x 10⁻⁶ | - | Phosphate Buffer (pH 7.4) | [2] |
| Uroporphyrin I (URO) | - | 2.8 x 10⁻⁵ | - | Phosphate Buffer (pH 7.4) | [2] |
| 5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin (TCM4PP) | 4-COOCH₃ | - | 0.47 | Toluene | [1] |
| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-bromophenyl)porphyrin | 4-COOCH₃, 4-Br | - | 0.76 | Toluene | [1] |
| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin | 4-COOCH₃, 4-I | - | 0.89 | Toluene | [1] |
Note: Data is compiled from various sources and experimental conditions may differ.
Thermal Stability: Resistance to Heat-Induced Decomposition
The thermal stability of porphyrins is crucial for applications involving high temperatures, such as in catalysis or certain material fabrication processes. Thermogravimetric analysis (TGA) is the primary technique used to evaluate thermal stability, providing information on the decomposition temperature (often reported as the peak of the derivative thermogravimetric curve, DTGpeak).
The nature of the meso-aryl substituents significantly impacts thermal stability. For example, tetrapyridylporphyrin has been shown to be a highly thermostable compound.[3][4] In contrast, the presence of nitro groups can decrease thermal stability.[3][4]
Table 2: Comparative Thermal Stability of Selected Meso-Tetraphenylporphyrin Derivatives
| Porphyrin Derivative | Substituent(s) | Decomposition Temperature (DTGpeak, °C) | Analysis Condition | Reference |
| Tetrapyridylporphyrin | 4-pyridyl | 473.26 | TG/DTG | [3] |
| β-nitrotetraphenylporphyrin | β-NO₂ | 357.16 | TG/DTG | [3] |
| p-nitrophenyl-triphenylporphyrin | 4-NO₂ | 406.84 (Tpeak, DSC) | DSC | [3] |
| 5,10,15,20-tetrakis(5-bromothiophen-2-yl)porphyrin | 5-bromo-2-thienyl | >250 (Onset) | TGA | [5] |
| Co(II)-5,10,15,20-tetrakis(5-bromothiophen-2-yl)porphyrin | 5-bromo-2-thienyl | >250 (Onset) | TGA | [5] |
| Cu(II)-5,10,15,20-tetrakis(5-bromothiophen-2-yl)porphyrin | 5-bromo-2-thienyl | >250 (Onset) | TGA | [5] |
Note: Data is compiled from various sources and experimental conditions may differ.
Chemical Stability: Resisting Transformation in Chemical Environments
The porphyrin macrocycle can be susceptible to degradation under harsh chemical conditions, such as strong acids, bases, or oxidizing agents. The stability in such environments is highly dependent on the peripheral substituents. Electron-withdrawing groups can influence the redox potentials of the porphyrin, potentially affecting its stability towards oxidation or reduction.[3][6]
A systematic, comprehensive dataset for the chemical stability of a wide range of meso-diarylporphyrins is less readily available in the literature compared to photo and thermal stability data. However, general observations indicate that the porphyrin macrocycle is relatively stable in moderately acidic and basic conditions, though extreme pH values can lead to degradation.
Experimental Protocols
Protocol 1: Determination of Photostability by UV-Vis Spectrophotometry
This protocol outlines the procedure for assessing the photostability of a meso-diarylporphyrin by monitoring the decay of its characteristic Soret band absorption upon irradiation.
Materials:
-
Porphyrin solution of known concentration in a suitable solvent (e.g., DMF, Toluene, or aqueous buffer).
-
Quartz cuvette (1 cm path length).
-
Light source with a specific wavelength or broadband spectrum (e.g., Xenon lamp with a monochromator or a laser).
-
UV-Vis spectrophotometer.
-
Magnetic stirrer and stir bar.
Procedure:
-
Prepare a solution of the porphyrin in the desired solvent. The concentration should be adjusted to have a Soret band absorbance between 1.0 and 1.5.
-
Transfer the solution to a quartz cuvette and place it in the spectrophotometer.
-
Record the initial UV-Vis absorption spectrum (t=0).
-
Irradiate the sample with the light source while stirring continuously. The light intensity should be kept constant throughout the experiment.
-
At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum.
-
Monitor the decrease in the absorbance of the Soret band maximum over time.
-
The photodegradation can be quantified by plotting the natural logarithm of the absorbance (ln(A)) versus irradiation time. The slope of this plot gives the apparent first-order rate constant for photodegradation.
Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ) by Chemical Quenching
This protocol describes the determination of the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.
Materials:
-
Porphyrin solution (photosensitizer) of known concentration.
-
1,3-diphenylisobenzofuran (DPBF) solution of known concentration.
-
A reference photosensitizer with a known ΦΔ in the same solvent (e.g., meso-tetraphenylporphyrin, TPP).
-
Solvent (e.g., DMF, Toluene).
-
Quartz cuvette (1 cm path length).
-
Light source with a monochromator to select the excitation wavelength.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare separate solutions of the sample porphyrin, the reference porphyrin, and DPBF in the chosen solvent.
-
In a quartz cuvette, mix the sample porphyrin solution with the DPBF solution. The final concentrations should be such that the porphyrin has a suitable absorbance at the excitation wavelength and the DPBF absorbance at its maximum is around 1.0.
-
Irradiate the solution at a wavelength where the porphyrin absorbs but DPBF does not.
-
Monitor the decrease in DPBF absorbance at its maximum wavelength (around 415 nm) at regular time intervals.
-
Repeat the experiment using the reference photosensitizer under identical conditions (concentration, light intensity, etc.).
-
The rate of DPBF degradation is proportional to the singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the slopes of the plots of DPBF absorbance vs. time for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference porphyrins, respectively.
-
Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for evaluating the thermal stability of meso-diarylporphyrins using TGA.
Materials:
-
Porphyrin sample (solid powder).
-
Thermogravimetric analyzer (TGA).
-
Inert gas (e.g., nitrogen or argon).
Procedure:
-
Accurately weigh a small amount of the porphyrin sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate to provide an inert atmosphere.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss, and the peak of the DTG curve (DTGpeak) indicates the temperature of maximum decomposition rate, which is a key indicator of thermal stability.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. Synthesis and Acid-Base Properties of Tetraphenylporphine Derivatives with Amino Acid "Anchor" Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. mdpi.com [mdpi.com]
Performance Benchmark: 5,15-Di-p-tolylporphyrin in Dye-Sensitized Solar Cells Against Standard Dyes
A Comparative Guide for Researchers in Solar Energy
In the pursuit of more efficient and cost-effective solar energy conversion, the choice of the sensitizing dye in dye-sensitized solar cells (DSSCs) is paramount. While ruthenium-based complexes like N719 and Z907 have long been the gold standard, porphyrin-based dyes are emerging as highly promising alternatives due to their strong light-harvesting properties in the visible region and tunable molecular structures. This guide provides a comparative benchmark of the performance of 5,15-Di-p-tolylporphyrin (DTP), a representative porphyrin-based dye, against the well-established N719 and Z907 dyes.
Due to the limited availability of direct, head-to-head comparative studies of this compound, this guide will utilize performance data from a closely related and structurally similar porphyrin, Zinc-5,10,15,20-tetraphenylporphyrin (Zn-TPP), to provide a valuable performance benchmark. The core structure of both molecules features a porphyrin macrocycle with phenyl-based meso-substituents, making Zn-TPP a relevant analogue for this comparison.
Quantitative Performance Comparison
The following table summarizes the key photovoltaic performance parameters of DSSCs sensitized with Zn-TPP (as a proxy for DTP), N719, and Z907 under standard test conditions (AM 1.5G illumination, 100 mW/cm²).
| Dye | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| Zn-TPP * | 8.0[1] | 0.60[1] | - | 9.43[1] |
| N719 | 12.40[2] | 0.69[2] | 0.68[2] | 5.86[2] |
| - | - | - | 0.298[3] | |
| - | - | - | 0.184[4] | |
| Z907 | 10.80 | 0.65 | 0.64 | 4.53 |
| 13.91 | 0.69 | 0.53 | 5.07 | |
| 11.66 | 0.63 | 0.64 | 4.68 |
Note: Data for Zn-5,10,15,20-tetraphenylporphyrin (Zn-TPP) is used as a representative for this compound (DTP) due to structural similarity and data availability.
Experimental Protocols
The following sections outline a typical experimental protocol for the fabrication and characterization of dye-sensitized solar cells, representative of the methodologies used to generate the data in this guide.
Photoanode Preparation (TiO₂)
A transparent conducting oxide (TCO) glass (e.g., FTO or ITO) is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. A thin blocking layer of TiO₂ is often deposited on the TCO glass to prevent charge recombination. The mesoporous TiO₂ layer is then deposited by screen printing, doctor-blading, or spin-coating a TiO₂ paste (e.g., Degussa P25). The film is then gradually heated (sintered) at high temperatures (typically 450-500°C) to ensure good electrical contact between the TiO₂ nanoparticles.
Dye Sensitization
The sintered TiO₂ photoanode is immersed in a solution of the respective dye (DTP, N719, or Z907) dissolved in a suitable organic solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration (typically 12-24 hours) at room temperature. This allows for the adsorption of a monolayer of dye molecules onto the surface of the TiO₂ nanoparticles. After sensitization, the photoanode is rinsed with the solvent to remove any non-adsorbed dye molecules.
Electrolyte Preparation
A common liquid electrolyte consists of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent. A typical composition involves dissolving lithium iodide (LiI), iodine (I₂), and an additive like 4-tert-butylpyridine (TBP) in a solvent such as acetonitrile or 3-methoxypropionitrile.
Counter Electrode Preparation
The counter electrode typically consists of a TCO glass coated with a thin layer of a catalyst material, most commonly platinum (Pt). This catalytic layer can be deposited by methods such as sputtering, thermal decomposition of a platinum precursor (e.g., H₂PtCl₆), or screen printing of a platinum paste. Carbon-based materials are also used as a cost-effective alternative to platinum.
DSSC Assembly and Characterization
The dye-sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn). The electrolyte is then introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.
The photovoltaic performance of the assembled DSSC is characterized under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. A current-voltage (I-V) curve is recorded to determine the key performance parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
Signaling Pathways and Experimental Workflow
The fundamental working principle of a dye-sensitized solar cell involves a series of energy and electron transfer steps. The following diagrams illustrate the overall workflow of a DSSC and the energy transfer mechanism upon photoexcitation of the porphyrin dye.
Caption: Workflow of a Dye-Sensitized Solar Cell (DSSC).
Caption: Energy transfer diagram in a porphyrin-sensitized solar cell.
References
Comparative study of the biological activity of halogenated vs. unhalogenated diarylporphyrins
A detailed comparison of halogenated and unhalogenated diarylporphyrins reveals that the introduction of halogen atoms significantly enhances their biological activity, particularly for applications in photodynamic therapy (PDT). This guide provides a comprehensive analysis of their comparative performance, supported by experimental data, detailed methodologies, and visual representations of key processes.
Halogenation of diarylporphyrins has emerged as a key strategy to improve their efficacy as photosensitizers in PDT. The "heavy atom effect," where the presence of heavier atoms like halogens enhances spin-orbit coupling, leads to a more efficient transition from the photo-excited singlet state to the triplet state. This, in turn, results in a higher quantum yield of singlet oxygen, the primary cytotoxic agent in PDT.
Enhanced Photophysical and Photochemical Properties
The introduction of halogens into the diarylporphyrin structure leads to several advantageous changes in their photophysical and photochemical properties. A notable effect is the red shift in the maximum absorption wavelength (λmax). For instance, 5,15-diaryl-10,20-dihalogeno porphyrins exhibit a λmax around 660 nm, a significant shift from the 630 nm observed for their unhalogenated counterparts.[1][2][3] This shift is beneficial for PDT as it allows for deeper penetration of light into tissues.
Furthermore, halogenated porphyrins demonstrate a markedly higher rate of singlet oxygen generation.[1][2][3][4] This is a direct consequence of the heavy atom effect, which promotes the formation of the triplet excited state necessary for energy transfer to molecular oxygen.[5] Studies have shown that even a single halogen atom can lead to a significant increase in the singlet oxygen quantum yield.[6] Interestingly, while halogenation enhances singlet oxygen production, it often leads to a decrease in fluorescence quantum yields.[7]
Comparative Biological Activity: In Vitro and In Vivo
The enhanced photophysical and photochemical properties of halogenated diarylporphyrins translate to superior biological activity in both laboratory and living organism settings.
In Vitro Cytotoxicity
When evaluated against cancer cell lines, such as the human esophageal cancer cell line Eca-109, halogenated diarylporphyrins consistently exhibit stronger phototoxicity.[1][2][3] This is evidenced by their lower IC50 values, the concentration required to inhibit the growth of 50% of cells. For example, the halogenated photosensitizer II4 demonstrated a potent phototoxicity with an IC50 of 0.4 μM.[2][3] Importantly, these compounds often show low dark toxicity, a crucial factor for a safe photosensitizer.[2][3] The primary mechanism of cell death induced by these halogenated porphyrins upon photoactivation is often necrosis.[2][3]
In Vivo Antitumor Efficacy
The promising in vitro results are mirrored in in vivo studies using tumor-bearing animal models. Halogenated diarylporphyrins have shown excellent photodynamic antitumor efficacy, leading to significant tumor tissue damage upon light irradiation.[1][2][3][4] Histopathological analysis confirms the destructive effects of PDT with these photosensitizers on tumor tissues.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the performance of unhalogenated and halogenated diarylporphyrins.
| Compound Type | Maximum Absorption (λmax) | Singlet Oxygen Generation Rate (k x 10⁻² s⁻¹) | Phototoxicity (IC50) | Reference |
| Unhalogenated Diarylporphyrin (PS1) | ~630 nm | Lower | Higher | [1][2][3] |
| Halogenated Diarylporphyrins (I1-6, II1-4) | ~660 nm | Significantly Higher | Lower (e.g., 0.4 μM for II4) | [1][2][3] |
| Specific Halogenated Porphyrin | Singlet Oxygen Generation Rate (k x 10⁻² s⁻¹) | Reference |
| I1 | 0.27 | [4] |
| II1 | 0.29 | [4] |
| II4 | 0.61 | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the porphyrin derivatives is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., Eca-109) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Incubation: The cells are then treated with various concentrations of the photosensitizers (both halogenated and unhalogenated) and incubated for a further 24 hours in the dark.
-
Irradiation: For phototoxicity assessment, the cells are exposed to a light source (e.g., a 650 nm laser) for a specific duration. A parallel set of plates is kept in the dark to assess dark toxicity.
-
MTT Addition: After irradiation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curves.
Singlet Oxygen Generation Measurement
The rate of singlet oxygen generation can be determined by monitoring the photooxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF).
-
Sample Preparation: A solution containing the photosensitizer and DPBF in a suitable solvent (e.g., DMF) is prepared in a quartz cuvette.
-
Baseline Measurement: The initial absorbance of the solution is measured at the Q-band maximum of DPBF (around 415 nm).
-
Irradiation: The solution is irradiated with a light source at a wavelength corresponding to the absorption of the photosensitizer.
-
Absorbance Monitoring: The decrease in the absorbance of DPBF is monitored at regular time intervals during irradiation.
-
Rate Calculation: The rate of singlet oxygen generation is proportional to the rate of decrease in DPBF absorbance. The singlet oxygen quantum yield can be calculated by comparing the rate with that of a standard photosensitizer with a known quantum yield.
Cellular Uptake and Localization
The cellular uptake and subcellular localization of the porphyrins can be visualized and quantified using fluorescence microscopy and flow cytometry.
-
Cell Incubation: Cells are incubated with the photosensitizer for a specific period.
-
Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Fluorescence Microscopy: The cells are observed under a fluorescence microscope to visualize the intracellular distribution of the porphyrin. Co-localization studies with specific organelle stains (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) can be performed to determine the subcellular localization.
-
Flow Cytometry: For quantitative analysis of cellular uptake, the cells are harvested, and the intracellular fluorescence is measured using a flow cytometer.
Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative study of halogenated and unhalogenated diarylporphyrins.
References
- 1. The biological activities of 5,15-diaryl-10,20-dihalogeno porphyrins for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological activities of 5,15-diaryl-10,20-dihalogeno porphyrins for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5,15-Di-p-tolylporphyrin: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed procedures for the proper disposal of 5,15-Di-p-tolylporphyrin, a porphyrin derivative utilized in materials science and organic electronics.[1] Adherence to these protocols is essential to minimize environmental impact and maintain a safe working environment.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Prevents eye contact and serious irritation. |
| Hand Protection | Compatible chemical-resistant gloves | Protects skin from irritation. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | Avoids inhalation and respiratory irritation.[2] |
| Protective Clothing | Laboratory coat | Prevents contamination of personal clothing. |
Disposal Protocol
The primary directive for the disposal of this compound is to avoid discharge into the environment . Do not let the product enter drains.[2] All waste containing this chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.[2]
Experimental Workflow for Disposal
The following procedure outlines the steps for the collection and disposal of this compound waste.
Methodology:
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound solid waste.
-
For solutions, use a compatible, sealed, and labeled container. Avoid mixing with incompatible waste streams.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer residual solid this compound into the designated waste container using a chemically resistant spatula or scoop. Avoid generating dust.[2]
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated and placed in the designated solid hazardous waste container.
-
Solutions: Collect all solutions containing this compound in a designated, sealed liquid waste container.
-
-
Container Management:
-
Keep the hazardous waste container tightly closed when not in use.[2]
-
Store the container in a well-ventilated, designated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure all institutional and local regulations for hazardous waste disposal are followed.
-
Logical Workflow for Disposal Decision-Making
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 5,15-Di-p-tolylporphyrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 5,15-Di-p-tolylporphyrin. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on available safety data, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are intact before use and change them frequently, especially if contaminated. |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory. A face shield may be required for procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to avoid inhalation of dust. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound
Operational and Disposal Plans
Step-by-Step Handling Procedures:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Personal Protective Equipment (PPE): Don the required PPE as specified in the table above.
-
Work Area Preparation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and uncluttered.
-
Weighing and Transfer: Carefully weigh the required amount of the compound. Avoid generating dust. Use a spatula for transfers and minimize the distance between the source container and the receiving vessel.
-
Dissolving: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.
Disposal Plan:
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated solid chemical waste container.
-
-
Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup and disposal. Do not pour any waste containing this compound down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in their work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
